molecular formula C7H4BrF3O2 B1341764 2-Bromo-5-(trifluoromethoxy)phenol CAS No. 205371-26-2

2-Bromo-5-(trifluoromethoxy)phenol

Cat. No.: B1341764
CAS No.: 205371-26-2
M. Wt: 257 g/mol
InChI Key: RHRRKORKKIVAGJ-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethoxy)phenol is a useful research compound. Its molecular formula is C7H4BrF3O2 and its molecular weight is 257 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(trifluoromethoxy)phenol
Source PubChem
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InChI

InChI=1S/C7H4BrF3O2/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRRKORKKIVAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590674
Record name 2-Bromo-5-(trifluoromethoxy)phenol
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Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205371-26-2
Record name 2-Bromo-5-(trifluoromethoxy)phenol
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Record name 2-Bromo-5-(trifluoromethoxy)phenol
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Foundational & Exploratory

Technical Guide: Physical Properties of 2-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-5-(trifluoromethoxy)phenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group, imparts specific characteristics relevant to its application in organic synthesis and medicinal chemistry.

Core Physical Properties

The following table summarizes the key physical and chemical identifiers for this compound. It is crucial to distinguish this compound from the similarly named 2-Bromo-5-(trifluoromethyl)phenol, as their properties differ.

PropertyValueSource(s)
Chemical Name This compoundN/A
CAS Number 205371-26-2[1][2][3][4][5]
Molecular Formula C₇H₄BrF₃O₂[3][4][6]
Molecular Weight 257.01 g/mol [3][4][6]
Appearance Colorless to light orange to yellow clear liquid[3]
Boiling Point 209.9°C at 760 mmHg[7][8]
Density 1.74 g/cm³[1][2]
Refractive Index n20/D 1.4815[1][6]
pKa (Predicted) 7.29 ± 0.10[1]
Melting Point Data not availableN/A
Solubility Data not availableN/A

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is determined when its vapor pressure equals the atmospheric pressure. A common laboratory method involves distillation.

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: The liquid sample of this compound is placed in the round-bottom flask with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated.

  • Temperature Reading: The temperature is recorded when the liquid is boiling, and the vapor condensate is dripping into the condenser at a steady rate. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Density

Density is the mass per unit volume of a substance.

  • Mass Measurement: A known volume of the liquid, precisely measured using a pycnometer or a calibrated volumetric flask, is weighed on an analytical balance.

  • Calculation: The density is calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is taken should be recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through the substance. It is a characteristic property of a pure compound.

  • Instrumentation: An Abbe refractometer is commonly used for this measurement.

  • Calibration: The refractometer is calibrated using a standard of known refractive index.

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: The refractive index is read from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent (typically at 20°C).

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the characterization of a chemical substance like this compound.

G Workflow for Physical Property Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Determination cluster_analysis Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification boiling_point Boiling Point Determination purification->boiling_point density Density Measurement purification->density refractive_index Refractive Index Measurement purification->refractive_index solubility Solubility Testing purification->solubility pka pKa Determination purification->pka data_compilation Data Compilation & Comparison boiling_point->data_compilation density->data_compilation refractive_index->data_compilation solubility->data_compilation pka->data_compilation report Technical Data Sheet Generation data_compilation->report

Caption: General workflow for the synthesis, purification, and physical characterization of a chemical compound.

References

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethoxy)phenol: Structure, Analysis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-(trifluoromethoxy)phenol, a halogenated phenol derivative with significant potential in pharmaceutical and chemical research. The unique combination of a bromine atom and a trifluoromethoxy group on the phenol ring imparts distinct physicochemical properties that make it a valuable intermediate in the synthesis of novel bioactive molecules.

Chemical Structure and Properties

This compound is an aromatic organic compound with the chemical formula C₇H₄BrF₃O₂. Its structure consists of a phenol ring substituted with a bromine atom at the ortho-position and a trifluoromethoxy group at the meta-position relative to the hydroxyl group.

Chemical Structure:

The presence of the electron-withdrawing trifluoromethoxy group and the bulky bromine atom significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.[1]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₄BrF₃O₂[1]
Molecular Weight 257.01 g/mol [1]
CAS Number 205371-26-2[1]
Appearance Colorless to light orange to yellow clear liquid[1]
Density 1.74 g/cm³[1]
Refractive Index n20/D 1.48[1]
Purity ≥ 98% (GC)[1]

Synthesis

Illustrative Synthetic Workflow:

The following diagram illustrates a plausible synthetic workflow for this compound.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Product 3-(Trifluoromethoxy)phenol 3-(Trifluoromethoxy)phenol Bromination Bromination 3-(Trifluoromethoxy)phenol->Bromination Brominating Agent (e.g., Br₂) Solvent (e.g., CCl₄) This compound This compound Bromination->this compound

Caption: A potential synthetic route to this compound.

Experimental Protocol (Adapted from a similar synthesis):

The following is a generalized protocol for the bromination of a phenol, which would need to be optimized for the specific synthesis of this compound.

  • Dissolution: Dissolve 3-(trifluoromethoxy)phenol in a suitable inert solvent such as carbon tetrachloride or dichloromethane in a reaction flask.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Bromination: Slowly add a solution of bromine in the same solvent dropwise to the cooled phenol solution with constant stirring. The reaction is typically exothermic and the temperature should be maintained below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, quench any remaining bromine by adding a saturated solution of sodium thiosulfate.

  • Extraction: Transfer the reaction mixture to a separatory funnel and wash with water and brine. Extract the aqueous layer with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Chemical Analysis

A comprehensive analysis of this compound would involve a combination of spectroscopic techniques to confirm its structure and purity. While specific spectral data for this compound is not publicly available, this section outlines the expected analytical characteristics and provides a general workflow for its analysis.

Analytical Workflow:

The following diagram outlines a typical workflow for the analytical characterization of a synthesized organic compound like this compound.

G Synthesized Product Synthesized Product Purification Purification Synthesized Product->Purification Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Purity_Assessment Purity Assessment Purification->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural_Elucidation->NMR MS Mass Spectrometry (MS) Structural_Elucidation->MS IR Infrared Spectroscopy (IR) Structural_Elucidation->IR GC Gas Chromatography (GC) Purity_Assessment->GC

Caption: A standard workflow for the analysis of this compound.

Expected Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: The three protons on the aromatic ring would appear as multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The specific splitting patterns would depend on the coupling constants between the adjacent protons.

  • Hydroxyl Proton: A broad singlet corresponding to the phenolic hydroxyl group would be expected, with its chemical shift being concentration and solvent dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Six distinct signals would be expected for the six carbons of the benzene ring. The carbon attached to the bromine would be shifted downfield, and the carbon attached to the hydroxyl group would also have a characteristic chemical shift. The carbon of the trifluoromethoxy group would likely appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

  • A single signal would be expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift would be characteristic of a -OCF₃ group attached to an aromatic ring.

Mass Spectrometry (MS):

  • Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) at m/z 256 and an (M+2)⁺ peak of similar intensity at m/z 258, which is characteristic of a compound containing one bromine atom.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the bromine atom, the trifluoromethoxy group, and potentially the elimination of CO from the phenol ring.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group.

  • C-O Stretch: A strong absorption band around 1200-1250 cm⁻¹ corresponding to the aryl C-O stretching vibration.

  • C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ due to the C-F stretching vibrations of the trifluoromethoxy group.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring would also be present.

Applications and Potential Signaling Pathways in Drug Development

This compound serves as a key building block in the synthesis of more complex molecules with potential applications in various fields, particularly in drug discovery and agrochemicals.[1] The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability of drug candidates.

Potential in Neurological Drug Development:

This class of compounds has been identified as having potential for the development of therapeutics targeting neurological disorders.[1] While the specific biological targets of this compound are not well-defined in publicly available literature, phenolic compounds are known to interact with various signaling pathways in the central nervous system.

Hypothetical Signaling Pathway Modulation:

Based on the known neuroprotective effects of other phenolic compounds, it is plausible that derivatives of this compound could modulate key neuronal signaling pathways. The following diagram illustrates a hypothetical mechanism of action where a derivative of this compound could exert neuroprotective effects by modulating a generic kinase signaling cascade, which is a common target in neurological drug discovery.

G cluster_drug Drug Action cluster_pathway Signaling Cascade cluster_response Cellular Response Drug This compound Derivative Receptor Cell Surface Receptor Drug->Receptor Binds to and modulates receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Response Neuroprotection Neurite Outgrowth TranscriptionFactor->Response Promotes gene expression for

Caption: A hypothetical signaling pathway for a neuroprotective drug.

Disclaimer: The signaling pathway depicted is illustrative and based on the general mechanisms of action of neuroactive phenolic compounds. The specific molecular targets and signaling pathways for this compound have not been experimentally determined in the available literature.

Conclusion

This compound is a versatile chemical intermediate with significant potential, particularly in the field of medicinal chemistry. Its unique structural features provide a foundation for the development of novel therapeutic agents. While detailed analytical and biological data for this specific compound are limited in the public domain, this guide provides a comprehensive overview of its known properties, a plausible synthetic approach, and a framework for its chemical analysis. Further research into its biological activity and mechanism of action is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Bromo-5-(trifluoromethoxy)phenol, a valuable building block in the development of pharmaceuticals and agrochemicals. Due to the limited availability of direct, published synthetic procedures for this specific molecule, this document outlines a robust, multi-step synthesis commencing from a commercially available starting material. The proposed pathway involves the initial synthesis of the key intermediate, 3-(trifluoromethoxy)phenol, followed by its regioselective bromination.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in two major stages:

  • Synthesis of 3-(trifluoromethoxy)phenol: This precursor is prepared from 4-(trifluoromethoxy)aniline through a sequence of protection, nitration, reduction, and a Sandmeyer-type reaction.

  • Bromination of 3-(trifluoromethoxy)phenol: The synthesized phenol is then brominated to introduce a bromine atom at the 2-position, yielding the final product. The trifluoromethoxy group is meta-directing, while the hydroxyl group is ortho-, para-directing. This directing effect favors bromination at the positions ortho and para to the hydroxyl group.

The overall synthetic scheme is visualized below.

Synthesis_of_2_Bromo_5_trifluoromethoxyphenol A 4-(Trifluoromethoxy)aniline R1 Acetic Anhydride A->R1 B N-(4-(trifluoromethoxy)phenyl)acetamide R2 Nitrating Mixture (HNO3/H2SO4) B->R2 C N-(2-Nitro-4-(trifluoromethoxy)phenyl)acetamide R3 Acidic Hydrolysis (e.g., HCl) C->R3 D 2-Nitro-4-(trifluoromethoxy)aniline R4 Reduction (e.g., Fe/HCl or H2/Pd-C) D->R4 E 3-(Trifluoromethoxy)aniline R5 Diazotization (NaNO2, H2SO4) then Hydrolysis (H2O, heat) E->R5 F 3-(Trifluoromethoxy)phenol R6 Brominating Agent (e.g., Br2 in CS2 or NBS) F->R6 G This compound R1->B Acetylation R2->C Nitration R3->D Deacetylation R4->E Reduction R5->F Diazotization & Hydrolysis R6->G Bromination

Caption: Proposed multi-step synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the proposed synthetic pathway. Yields for the synthesis of 3-(trifluoromethoxy)phenol are based on literature precedents. The yield for the final bromination step is an educated estimate based on similar reactions and is denoted as hypothetical.

Table 1: Synthesis of 3-(Trifluoromethoxy)phenol

StepReactantMolar Mass ( g/mol )ProductMolar Mass ( g/mol )Typical Yield (%)Purity (%)
1. Acetylation4-(Trifluoromethoxy)aniline177.12N-(4-(trifluoromethoxy)phenyl)acetamide219.15>95>98
2. NitrationN-(4-(trifluoromethoxy)phenyl)acetamide219.15N-(2-Nitro-4-(trifluoromethoxy)phenyl)acetamide264.15~90>95
3. DeacetylationN-(2-Nitro-4-(trifluoromethoxy)phenyl)acetamide264.152-Nitro-4-(trifluoromethoxy)aniline222.12>95>98
4. Reduction2-Nitro-4-(trifluoromethoxy)aniline222.123-(Trifluoromethoxy)aniline192.12>90>98
5. Diazotization & Hydrolysis3-(Trifluoromethoxy)aniline192.123-(Trifluoromethoxy)phenol178.11~85>99

Table 2: Bromination of 3-(Trifluoromethoxy)phenol

StepReactantMolar Mass ( g/mol )ProductMolar Mass ( g/mol )Hypothetical Yield (%)Hypothetical Purity (%)
6. Bromination3-(Trifluoromethoxy)phenol178.11This compound257.0170-80>98

Experimental Protocols

Stage 1: Synthesis of 3-(Trifluoromethoxy)phenol

The following protocols are adapted from established procedures for analogous transformations.

1. Acetylation of 4-(Trifluoromethoxy)aniline

  • Procedure: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethoxy)aniline in a suitable solvent such as dichloromethane or ethyl acetate. Cool the solution in an ice bath. Add acetic anhydride (typically 1.1 to 1.2 equivalents) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed. Upon completion, quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-(trifluoromethoxy)phenyl)acetamide, which can often be used in the next step without further purification.

2. Nitration of N-(4-(trifluoromethoxy)phenyl)acetamide

  • Procedure: To a stirred solution of N-(4-(trifluoromethoxy)phenyl)acetamide in a suitable solvent like glacial acetic acid or concentrated sulfuric acid, cooled to 0-5 °C, slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid). Maintain the temperature below 10 °C throughout the addition. After the addition, continue stirring at a low temperature for a specified period, monitoring the reaction progress by TLC. Once the reaction is complete, carefully pour the reaction mixture onto crushed ice, which will precipitate the product. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain N-(2-nitro-4-(trifluoromethoxy)phenyl)acetamide.

3. Deacetylation of N-(2-Nitro-4-(trifluoromethoxy)phenyl)acetamide

  • Procedure: Reflux a suspension of N-(2-nitro-4-(trifluoromethoxy)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid for several hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product. Filter the resulting solid, wash with water, and dry to afford 2-nitro-4-(trifluoromethoxy)aniline.

4. Reduction of 2-Nitro-4-(trifluoromethoxy)aniline

  • Procedure: To a mixture of 2-nitro-4-(trifluoromethoxy)aniline in a solvent such as ethanol and water, add a reducing agent like iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux and stir vigorously. The reaction is typically exothermic. Monitor the disappearance of the starting material by TLC. Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be basified and extracted with an organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give 3-(trifluoromethoxy)aniline.

5. Diazotization and Hydrolysis of 3-(Trifluoromethoxy)aniline

  • Procedure: Dissolve 3-(trifluoromethoxy)aniline in an aqueous solution of sulfuric acid and cool the mixture to 0-5 °C in an ice-salt bath. To this stirred solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. After the addition, stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization. In a separate flask, heat a solution of aqueous sulfuric acid to boiling. Add the cold diazonium salt solution portion-wise to the boiling acidic solution. Nitrogen gas will evolve. After the addition is complete, continue to heat the mixture for a short period to ensure complete hydrolysis. Cool the reaction mixture and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 3-(trifluoromethoxy)phenol.

Stage 2: Bromination of 3-(Trifluoromethoxy)phenol

The following is a general protocol for the regioselective bromination of a substituted phenol. The choice of brominating agent and solvent can influence the regioselectivity.

6. Bromination of 3-(Trifluoromethoxy)phenol

  • Procedure: Dissolve 3-(trifluoromethoxy)phenol in a non-polar solvent such as carbon disulfide or dichloromethane in a flask protected from light. Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of bromine (1.0 equivalent) in the same solvent dropwise. The reaction is typically monitored by TLC for the consumption of the starting material and the formation of the product. After the addition is complete, the reaction may be stirred at low temperature or allowed to warm to room temperature for a period of time. Upon completion, the reaction is quenched with a solution of sodium thiosulfate to destroy any excess bromine. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product, which may be a mixture of ortho and para isomers, is then purified by column chromatography on silica gel to isolate the desired this compound. The use of N-bromosuccinimide (NBS) in a solvent like acetonitrile can also be an effective method for monobromination.

Experimental_Workflow cluster_stage1 Stage 1: Synthesis of 3-(Trifluoromethoxy)phenol cluster_stage2 Stage 2: Bromination A1 Acetylation of 4-(trifluoromethoxy)aniline A2 Nitration A1->A2 A3 Deacetylation A2->A3 A4 Reduction A3->A4 A5 Diazotization & Hydrolysis A4->A5 B1 Bromination of 3-(trifluoromethoxy)phenol A5->B1 Intermediate B2 Work-up & Purification B1->B2 Final Product Final Product B2->Final Product This compound

Caption: High-level experimental workflow for the synthesis.

This guide provides a scientifically sound and detailed pathway for the synthesis of this compound. Researchers should note that optimization of reaction conditions, particularly for the bromination step, may be necessary to achieve the desired yield and purity. Standard laboratory safety procedures should be followed throughout all experimental work.

An In-depth Technical Guide to the Characterization of 2-Bromo-5-(trifluoromethoxy)phenol (CAS 205371-26-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-Bromo-5-(trifluoromethoxy)phenol, a halogenated phenol derivative with potential applications in pharmaceutical and agrochemical research.[1] Given its structural features, including a bromine atom and a trifluoromethoxy group, this compound is of interest for the synthesis of novel bioactive molecules. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, properties that are often sought after in drug design. This document outlines the key physicochemical properties, predicted spectral data based on analogous compounds, and detailed experimental protocols for its characterization.

Core Physicochemical Properties

This compound is an organic compound with the molecular formula C₇H₄BrF₃O₂.[2] It is characterized by a phenol ring substituted with a bromine atom at the 2-position and a trifluoromethoxy group at the 5-position.

PropertyValueReference
CAS Number 205371-26-2[2]
Molecular Formula C₇H₄BrF₃O₂[2]
Molecular Weight 257.01 g/mol [2]
Appearance Predicted to be a solid at room temperature.
Purity Typically available at ≥98% (GC).[2]

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds, such as 2-bromo-5-methoxyphenol, and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the phenolic hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and trifluoromethoxy groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35d1HH-6
~ 6.60d1HH-3
~ 6.45dd1HH-4
~ 5.50s (broad)1H-OH

Predicted based on data for 2-bromo-5-methoxyphenol.[3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The trifluoromethoxy group will have a characteristic quartet due to coupling with the fluorine atoms.

Predicted Chemical Shift (δ, ppm)Assignment
~ 160C-5 (C-OCF₃)
~ 153C-1 (C-OH)
~ 132C-6
~ 122 (q, ¹JCF ≈ 257 Hz)-OCF₃
~ 109C-3
~ 102C-4
~ 101C-2 (C-Br)

Predicted based on data for 2-bromo-5-methoxyphenol and trifluoromethoxybenzene.[3][4]

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the O-H, C-H, C=C, and C-O functional groups, as well as absorptions related to the trifluoromethoxy and bromo substituents.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~ 3400-3200BroadO-H stretch (phenolic)
~ 3100-3000MediumAromatic C-H stretch
~ 1600, 1500MediumAromatic C=C stretch
~ 1250-1000StrongC-O stretch, C-F stretch
~ 700-500MediumC-Br stretch
Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a distinct isotopic pattern for the molecular ion and bromine-containing fragments (M and M+2 peaks in an approximate 1:1 ratio).

m/zPredicted Fragment Ion
256/258[M]⁺ (Molecular ion)
177[M - Br]⁺
149[M - Br - CO]⁺
69[CF₃]⁺

Fragmentation pattern predicted based on general principles for halogenated phenols and a related compound.[5]

Experimental Protocols

The following are detailed methodologies for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: ~4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of the compound and determine its mass-to-charge ratio and fragmentation pattern.

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: Normal.

Sample Preparation:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Data Analysis:

  • Analyze the total ion chromatogram (TIC) to determine the retention time and assess purity.

  • Examine the mass spectrum of the peak of interest to identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with a library of mass spectra for identification.

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of this compound.

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Verification cluster_conclusion Final Product synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms GC-MS Analysis purification->ms structure_verification Structure Verification nmr->structure_verification ir->structure_verification ms->structure_verification purity_assessment Purity Assessment ms->purity_assessment final_product Characterized Compound structure_verification->final_product purity_assessment->final_product

Caption: Workflow for the synthesis and characterization of this compound.

References

Spectroscopic Characterization of 2-Bromo-5-(trifluoromethoxy)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for 2-Bromo-5-(trifluoromethoxy)phenol. Due to the limited availability of public spectroscopic data for this specific compound, this guide utilizes representative data from structurally similar compounds to predict and interpret the expected spectral features. Detailed, generalized experimental protocols for the acquisition of such data are also provided.

Core Compound Information

PropertyValue
Chemical Name This compound
CAS Number 205371-26-2
Molecular Formula C₇H₄BrF₃O₂
Molecular Weight 257.01 g/mol
Structure
alt text

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related compounds such as 2-bromophenol, 4-(trifluoromethoxy)phenol, and other substituted phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.2 - 7.5m1HAromatic CH (H-6)
~ 6.9 - 7.1m1HAromatic CH (H-4)
~ 6.7 - 6.9m1HAromatic CH (H-3)
~ 5.0 - 6.0br s1HPhenolic OH

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppmAssignment
~ 155C-OH (C-1)
~ 110C-Br (C-2)
~ 120 - 135Aromatic CHs (C-3, C-4, C-6)
~ 148C-O-CF₃ (C-5)
~ 120 (q, J ≈ 257 Hz)-OCF₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200BroadO-H stretch (phenolic)
3100 - 3000MediumAromatic C-H stretch
1600 - 1450Medium-StrongAromatic C=C ring stretch
1250 - 1150StrongC-O-C stretch (aryl ether)
1200 - 1000StrongC-F stretch (trifluoromethoxy)
700 - 500StrongC-Br stretch
Mass Spectrometry (MS)
m/z RatioRelative Intensity (%)Assignment
256/258~100 / ~98[M]⁺∙ (Molecular ion peak, bromine isotope pattern)
177Variable[M - Br]⁺
149Variable[M - Br - CO]⁺
69Variable[CF₃]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for phenolic compounds.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64

  • Spectral Width: 0-12 ppm

  • Relaxation Delay: 1-5 seconds

¹³C NMR Acquisition:

  • Instrument: 100 MHz (or higher) NMR Spectrometer

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Spectral Width: 0-200 ppm

  • Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: m/z 50-500.

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Temperature Program: A suitable temperature gradient to ensure elution of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical sample.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample_Preparation Sample Preparation (Dissolution, etc.) NMR NMR Spectroscopy (¹H, ¹³C) Sample_Preparation->NMR NMR Sample IR IR Spectroscopy Sample_Preparation->IR IR Sample MS Mass Spectrometry Sample_Preparation->MS MS Sample Data_Processing Data Processing (Baseline Correction, etc.) NMR->Data_Processing IR->Data_Processing MS->Data_Processing Spectral_Interpretation Spectral Interpretation Data_Processing->Spectral_Interpretation Structure_Elucidation Structure Elucidation Spectral_Interpretation->Structure_Elucidation Conclusion Conclusion Structure_Elucidation->Conclusion Final Structure Confirmation

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for researchers and professionals engaged in the synthesis, analysis, and application of this compound and related compounds. The provided data and protocols offer a robust starting point for experimental design and data interpretation in the absence of directly published spectra for the target molecule.

An In-Depth Technical Guide to Key Derivatives of 2-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-(trifluoromethoxy)phenol is a versatile halogenated aromatic compound that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a reactive bromine atom, a hydroxyl group, and a lipophilic trifluoromethoxy group, makes it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy moiety, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the core derivatives of this compound, with a focus on their synthesis, chemical properties, and potential applications in drug discovery and development. Detailed experimental protocols for key transformations and a summary of quantitative data are presented to facilitate further research and application.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties, including high lipophilicity and metabolic stability, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This compound emerges as a valuable synthon, providing a scaffold for the introduction of the trifluoromethoxy group into diverse molecular architectures. The presence of the bromine atom at the ortho-position to the hydroxyl group allows for selective functionalization through various cross-coupling and substitution reactions, leading to a rich portfolio of derivatives with potential therapeutic applications.

This guide will delve into the synthesis and properties of key classes of derivatives obtained from this compound, including biaryl compounds, arylamines, and ethers.

Core Derivatives and Their Synthesis

The reactivity of this compound is primarily dictated by the interplay of its three functional groups. The hydroxyl group can be readily deprotonated to form a phenoxide, which can participate in nucleophilic substitution reactions. The bromine atom is susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Biaryl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds.[1] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position, leading to the synthesis of functionalized biaryl compounds. These structures are prevalent in many biologically active molecules.

Key Derivative Example: 2-Aryl-5-(trifluoromethoxy)phenols

A general synthetic pathway for the preparation of 2-aryl-5-(trifluoromethoxy)phenols involves the palladium-catalyzed coupling of this compound with a suitable arylboronic acid.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-(trifluoromethoxy)phenol.

Quantitative Data Summary

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Carboxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9012[Data not available in search results]
24-Methylphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene10018[Data not available in search results]

(Note: Specific yield data for the Suzuki coupling of this compound was not found in the provided search results. The table serves as a template for expected experimental parameters.)

Logical Relationship Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling A This compound E Oxidative Addition A->E B Arylboronic Acid F Transmetalation B->F C Pd(0) Catalyst C->E D Base D->F E->F G Reductive Elimination F->G G->C Regeneration H 2-Aryl-5-(trifluoromethoxy)phenol G->H

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Arylamine Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the synthesis of N-aryl and N-heteroaryl derivatives from this compound, which are important pharmacophores in numerous drug molecules.

Key Derivative Example: N-Aryl-2-amino-5-(trifluoromethoxy)phenols

The synthesis of these derivatives involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., Xantphos, 4 mol%)

    • Base (e.g., Cs₂CO₃, 1.5 equiv)

    • Solvent (e.g., Toluene)

  • Procedure:

    • In a dry Schlenk tube, combine this compound, the palladium catalyst, ligand, and base.

    • Evacuate and backfill the tube with an inert gas.

    • Add the anhydrous solvent and the amine via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the desired N-aryl-2-amino-5-(trifluoromethoxy)phenol.

Quantitative Data Summary

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene10016[Data not available in search results]
2MorpholinePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane9020[Data not available in search results]

(Note: Specific yield data for the Buchwald-Hartwig amination of this compound was not found in the provided search results. The table serves as a template for expected experimental parameters.)

Experimental Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Catalyst & Ligand - Base B Inert Atmosphere (Ar or N₂) A->B C Add Solvent & Amine B->C D Heat & Stir (80-110°C, 12-24h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Filter E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Ether Derivatives via Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be readily converted into an ether linkage through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a base, followed by nucleophilic attack of the resulting phenoxide on an alkyl halide.

Key Derivative Example: 2-Bromo-5-(trifluoromethoxy)phenyl Ethers

This class of derivatives allows for the introduction of a wide variety of alkyl and substituted alkyl chains, which can be used to modulate the physicochemical properties of the molecule.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • Materials:

    • This compound (1.0 equiv)

    • Alkyl halide (e.g., propargyl bromide, 1.1 equiv)[2]

    • Base (e.g., K₂CO₃, 1.5 equiv)[2]

    • Solvent (e.g., Acetone)[2]

  • Procedure:

    • To a solution of this compound in the solvent, add the base and stir at room temperature.

    • Add the alkyl halide dropwise to the mixture.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, cool the reaction, filter off the base, and concentrate the filtrate.

    • Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by column chromatography to obtain the desired ether derivative.

Quantitative Data Summary

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Propargyl BromideK₂CO₃AcetoneReflux6[Data not available in search results]
2Ethyl BromoacetateNaHTHFRT12[Data not available in search results]

(Note: Specific yield data for the Williamson ether synthesis with this compound was not found in the provided search results. The table is based on general protocols for similar phenols.)[2]

Applications in Drug Discovery and Development

Derivatives of this compound are of significant interest in drug discovery due to the favorable properties imparted by the trifluoromethoxy group. This moiety can enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, which are critical parameters for oral bioavailability and central nervous system penetration.

While specific biological activities for the direct derivatives of this compound are not extensively documented in the public domain, the structural motifs accessible from this starting material are found in a variety of therapeutic agents. For instance, biaryl structures are common in kinase inhibitors and other targeted therapies, while arylamines are prevalent in a wide range of pharmaceuticals. The ether derivatives can be used to introduce linkers for further functionalization or to fine-tune the solubility and pharmacokinetic properties of a lead compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules with potential applications in medicinal chemistry and agrochemical research. The presence of three distinct functional groups allows for a wide range of chemical transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis, providing access to a diverse array of biaryl, arylamine, and ether derivatives. The strategic incorporation of the trifluoromethoxy group offers a powerful tool for optimizing the drug-like properties of new chemical entities. The detailed experimental protocols and structured data presented in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive compounds. Further exploration of the derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-hydroxy-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-Bromo-2-hydroxy-4-(trifluoromethoxy)benzene, a valuable fluorinated building block in medicinal chemistry and materials science. The trifluoromethoxy group imparts unique properties such as increased metabolic stability and lipophilicity, making this compound a desirable intermediate in the development of novel pharmaceuticals and agrochemicals. This document details the synthesis from commercially available precursors, including experimental protocols, quantitative data, and process workflows.

Overview of the Synthetic Strategy

The synthesis of 1-Bromo-2-hydroxy-4-(trifluoromethoxy)benzene, also known as 2-Bromo-4-(trifluoromethoxy)phenol, is most effectively approached through a two-stage process. The first stage involves the synthesis of the key intermediate, 4-(trifluoromethoxy)phenol. The second stage is the regioselective ortho-bromination of this intermediate to yield the final product.

The overall synthetic workflow is depicted below:

synthesis_workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Regioselective Bromination 4-Trifluoromethoxyaniline 4-Trifluoromethoxyaniline Diazonium_Salt Aryl Diazonium Salt (in situ) 4-Trifluoromethoxyaniline->Diazonium_Salt NaNO₂, H₂SO₄, <5°C 4-Trifluoromethoxyphenol 4-Trifluoromethoxyphenol Diazonium_Salt->4-Trifluoromethoxyphenol H₂O, Δ (110°C) Final_Product 1-Bromo-2-hydroxy-4-(trifluoromethoxy)benzene 4-Trifluoromethoxyphenol_2 4-Trifluoromethoxyphenol 4-Trifluoromethoxyphenol_2->Final_Product NBS, p-TsOH, Methanol, rt

Caption: Overall synthetic workflow for 1-Bromo-2-hydroxy-4-(trifluoromethoxy)benzene.

Stage 1: Synthesis of 4-(Trifluoromethoxy)phenol

The precursor, 4-(trifluoromethoxy)phenol, can be synthesized from 4-(trifluoromethoxy)aniline via a diazotization reaction followed by hydrolysis of the resulting diazonium salt. This is a well-established method for the conversion of anilines to phenols.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)phenol

This protocol is adapted from established procedures for the synthesis of phenols from anilines.[1]

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Dichloromethane (DCM)

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of 9N sulfuric acid is prepared by carefully adding concentrated sulfuric acid to deionized water.

  • 4-(Trifluoromethoxy)aniline (1 equivalent) is dissolved in the 9N sulfuric acid solution. The mixture is cooled to below 5°C in an ice-salt bath.

  • A solution of sodium nitrite (1.1 equivalents) in deionized water is added dropwise to the aniline solution, maintaining the temperature below 5°C. The addition should be controlled to prevent excessive foaming and temperature rise.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

  • The cold diazonium salt solution is then slowly added to a separate flask containing boiling 9N sulfuric acid. The decomposition of the diazonium salt occurs, leading to the formation of 4-(trifluoromethoxy)phenol and the evolution of nitrogen gas. This step should be performed in a well-ventilated fume hood.

  • The reaction mixture is heated at approximately 110°C for 2 hours to ensure complete decomposition.[1]

  • After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer containing the crude 4-(trifluoromethoxy)phenol is separated.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 4-(trifluoromethoxy)phenol can be purified by vacuum distillation.

Quantitative Data for Precursor Synthesis
ParameterValueReference
Starting Material4-(Trifluoromethoxy)aniline (75 g)[1]
Diazotizing AgentSodium Nitrite (31 g in 62 mL water)[1]
Acid9N Sulfuric Acid (750 mL)[1]
Reaction Temperature< 5°C (Diazotization), 110°C (Decomposition)[1]
Reaction Time2 hours (Decomposition)[1]
Expected YieldModerate to good (specific yield not reported)

Stage 2: Synthesis of 1-Bromo-2-hydroxy-4-(trifluoromethoxy)benzene

The final product is obtained through the regioselective ortho-bromination of 4-(trifluoromethoxy)phenol. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the trifluoromethoxy group, the bromination will occur at one of the ortho positions. To achieve high selectivity for mono-bromination and avoid the formation of di-brominated byproducts, a mild and selective brominating agent is required. A highly effective method for the mono-ortho-bromination of para-substituted phenols utilizes N-bromosuccinimide (NBS) in ACS-grade methanol with a catalytic amount of p-toluenesulfonic acid (p-TsOH).

Experimental Protocol: Ortho-Bromination of 4-(Trifluoromethoxy)phenol

This protocol is adapted from the highly selective mono-ortho-bromination method for para-substituted phenols.

Materials:

  • 4-(Trifluoromethoxy)phenol

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • ACS-grade Methanol

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-(trifluoromethoxy)phenol (1 equivalent) and p-toluenesulfonic acid monohydrate (0.1 equivalents) in ACS-grade methanol.

  • In a separate flask, prepare a solution of N-bromosuccinimide (1 equivalent) in ACS-grade methanol.

  • Slowly add the NBS solution to the phenol solution at room temperature over a period of 20 minutes with stirring.

  • After the addition is complete, stir the reaction mixture for an additional 5-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

  • Remove the methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 1-Bromo-2-hydroxy-4-(trifluoromethoxy)benzene can be purified by flash column chromatography on silica gel.

Bromination Reaction Pathway

The mechanism for the ortho-bromination of 4-(trifluoromethoxy)phenol is an electrophilic aromatic substitution. The p-TsOH catalyst protonates NBS, generating a more potent electrophilic bromine species. The electron-rich phenol ring then attacks the electrophilic bromine, leading to the formation of a sigma complex, which is stabilized by the hydroxyl group. Subsequent deprotonation restores the aromaticity of the ring, yielding the ortho-brominated product.

bromination_mechanism cluster_0 Activation of NBS cluster_1 Electrophilic Attack and Substitution NBS NBS Activated_NBS Protonated NBS (Enhanced Electrophile) NBS->Activated_NBS + H⁺ pTsOH p-TsOH (H⁺) Phenol 4-(trifluoromethoxy)phenol Sigma_Complex Sigma Complex (Resonance Stabilized) Phenol->Sigma_Complex + 'Br⁺' Product 1-Bromo-2-hydroxy-4- (trifluoromethoxy)benzene Sigma_Complex->Product - H⁺

Caption: Simplified mechanism of ortho-bromination of 4-(trifluoromethoxy)phenol.

Quantitative and Characterization Data
ParameterValue/Expected ValueReference
Purity ≥ 95%[2]
Molecular Formula C₇H₄BrF₃O[2]
Molecular Weight 257.01 g/mol [2]
Appearance (Expected) Colorless to pale yellow liquid or solid
Yield >86% (based on analogous reactions)
¹H NMR Expected signals for three aromatic protons and one hydroxyl proton.
¹³C NMR Expected signals for seven carbon atoms.
Mass Spec (MS) Expected molecular ion peak corresponding to the molecular weight.[2]

Safety and Handling

  • 4-(Trifluoromethoxy)aniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood.

  • Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.

  • N-Bromosuccinimide (NBS): Lachrymator and irritant. Handle in a well-ventilated fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.

  • p-Toluenesulfonic acid: Corrosive. Avoid inhalation and contact with skin.

All experimental procedures should be conducted by trained personnel in a well-equipped laboratory with appropriate safety measures in place.

Conclusion

The synthesis of 1-Bromo-2-hydroxy-4-(trifluoromethoxy)benzene is a feasible process for research and development purposes. The outlined two-stage synthetic route, involving the diazotization of 4-(trifluoromethoxy)aniline to form the phenolic precursor followed by a highly regioselective ortho-bromination using NBS and p-TsOH, presents a robust and efficient method. This guide provides the necessary detailed protocols and data to enable the successful synthesis of this valuable fluorinated intermediate for applications in drug discovery and materials science.

References

The Trifluoromethoxy Group in Phenolic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF₃) group into phenolic compounds represents a powerful strategy in modern medicinal chemistry. This electron-withdrawing substituent imparts a unique combination of physicochemical and pharmacological properties that can significantly enhance the druglikeness of a molecule. This technical guide provides a comprehensive overview of the trifluoromethoxy group's influence on phenol derivatives, including a summary of key quantitative data, detailed experimental protocols, and a visualization of its role in relevant biological pathways.

Core Physicochemical Properties: A Quantitative Comparison

The trifluoromethoxy group profoundly alters the electronic and lipophilic character of the parent phenol molecule. This is reflected in key physicochemical parameters such as the acid dissociation constant (pKa) and the partition coefficient (logP). The electron-withdrawing nature of the -OCF₃ group generally leads to a decrease in the pKa of the phenolic proton, making the compound more acidic than phenol itself. Furthermore, the lipophilicity is typically increased, which can enhance membrane permeability and cellular uptake.

For comparison, the following table summarizes the experimental and predicted pKa and logP values for phenol and its ortho-, meta-, and para-trifluoromethoxy-substituted analogs.

CompoundpKa (Experimental)pKa (Predicted)logP (Experimental)logP (Predicted)
Phenol9.99-1.46-
o-Trifluoromethoxyphenol----
m-Trifluoromethoxyphenol9.08[1]--2.80[2]
p-Trifluoromethoxyphenol-9.30 ± 0.13[3]-2.60[4]

Note: Experimental values are cited where available. The absence of a value indicates that it was not found in the searched literature.

Synthesis of Trifluoromethoxyphenols

The synthesis of trifluoromethoxyphenols can be achieved through various methods, primarily involving the introduction of the trifluoromethoxy group onto a phenol or a precursor. Below are generalized experimental protocols for the synthesis of the ortho, meta, and para isomers.

Synthesis of 2-(Trifluoromethoxy)phenol

A common route to 2-(trifluoromethoxy)phenol involves the etherification of a suitable precursor followed by functional group transformations. One approach starts with o-nitrochlorobenzene, which is first etherified with 2,2,2-trifluoroethanol in the presence of a base and a phase-transfer catalyst. The resulting 2-(2,2,2-trifluoroethoxy)nitrobenzene is then reduced to the corresponding aniline. Finally, diazotization of the aniline followed by hydrolysis yields 2-(trifluoromethoxy)phenol[5][6].

Step 1: Synthesis of 2-(2,2,2-trifluoroethoxy)nitrobenzene To a reaction vessel containing o-nitrochlorobenzene, an aqueous solution of sodium hydroxide, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide), 2,2,2-trifluoroethanol is added dropwise. The mixture is heated and stirred for several hours. After cooling, the product is isolated by filtration and purified[6].

Step 2: Reduction to 2-(2,2,2-trifluoroethoxy)aniline The 2-(2,2,2-trifluoroethoxy)nitrobenzene is dissolved in a suitable solvent like ethanol, and a catalyst such as palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation at room temperature until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the aniline derivative[5].

Step 3: Diazotization and Hydrolysis The 2-(2,2,2-trifluoroethoxy)aniline is dissolved in an acidic solution (e.g., sulfuric acid) and cooled. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. The reaction mixture is then heated to induce hydrolysis of the diazonium salt, yielding 2-(trifluoromethoxy)phenol. The product can be purified by extraction and distillation[5].

Synthesis of 3-(Trifluoromethoxy)phenol

3-(Trifluoromethoxy)phenol can be synthesized from 3-(trifluoromethyl)phenol through a two-step process involving O-allylation followed by a Claisen rearrangement, although direct trifluoromethoxylation methods are also available[7]. A more direct industrial method involves the diazotization and subsequent hydrolysis of 3-(trifluoromethoxy)aniline[8].

Procedure via Diazotization of 3-(Trifluoromethoxy)aniline: 3-(Trifluoromethoxy)aniline is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added slowly to form the diazonium salt. The reaction mixture is then added to a hot acidic solution to facilitate hydrolysis. The resulting 3-(trifluoromethoxy)phenol is then isolated, for instance, by steam distillation, followed by extraction with an organic solvent and purification[8].

Synthesis of 4-(Trifluoromethoxy)phenol

A common laboratory-scale synthesis of 4-(trifluoromethoxy)phenol involves the reaction of 4-trifluoromethylchlorobenzene with sodium benzylate to form 4-trifluoromethylphenyl benzyl ether, followed by hydrogenolysis to cleave the benzyl group[9][10].

Step 1: Formation of 4-Trifluoromethylphenyl Benzyl Ether Sodium hydride is reacted with benzyl alcohol in a non-reactive solvent like N,N-dimethylacetamide (DMA) to form sodium benzylate. To this solution, 4-trifluoromethylchlorobenzene is added, and the mixture is refluxed. After cooling, the product is isolated by precipitation or extraction[9][10].

Step 2: Hydrogenolysis to 4-Trifluoromethoxyphenol The 4-trifluoromethylphenyl benzyl ether is dissolved in a suitable solvent such as ethanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to hydrogenation. After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield 4-trifluoromethoxyphenol, which can be further purified by distillation[9][10].

Key Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the acid dissociation constant (pKa) of a phenolic compound.

Materials and Equipment:

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • The phenolic compound to be tested

  • Deionized water (CO₂-free)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Prepare a solution of the phenolic compound (e.g., 1 mM) in deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

  • Acidification: Acidify the sample solution to a pH of approximately 2 by adding 0.1 M HCl.

  • Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments of the titrant.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point. For more precise determination, the first or second derivative of the titration curve can be plotted to identify the equivalence point.

Determination of logP by the Shake-Flask Method

This protocol describes the classical shake-flask method for determining the octanol-water partition coefficient (logP).

Materials and Equipment:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge (if emulsions form)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

  • The phenolic compound to be tested

Procedure:

  • Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the phenolic compound in either water-saturated n-octanol or octanol-saturated water.

  • Partitioning: Add a known volume of the stock solution to a separatory funnel or tube containing a known volume of the other phase.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1-24 hours) to allow for equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely. If an emulsion has formed, centrifugation may be necessary.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general procedure for assessing the metabolic stability of a compound using liver microsomes, with analysis by LC-MS.

Materials and Equipment:

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • The phenolic compound to be tested (test compound)

  • Positive control compounds (e.g., a rapidly and a slowly metabolized drug)

  • Acetonitrile (for quenching the reaction)

  • Incubator or water bath at 37 °C

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing the phosphate buffer, liver microsomes, and the test compound at a final concentration typically below the expected Km (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37 °C for a few minutes to allow it to reach the reaction temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and transfer it to a separate tube containing cold acetonitrile to stop the reaction.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k. The intrinsic clearance (CLint) can also be calculated from these data.

Role in Signaling Pathways: The Example of COX-2 Inhibition

The trifluoromethoxy group is a key feature in several drug molecules. While a direct trifluoromethoxyphenol moiety in an approved drug and its specific signaling pathway was not prominently found, the related trifluoromethyl group is present in the selective COX-2 inhibitor, Celecoxib. The principles of its mechanism of action can be extrapolated to understand how a trifluoromethoxy group might influence drug-target interactions.

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a major therapeutic strategy for treating inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

The following diagram illustrates the canonical COX-2 signaling pathway and the point of intervention by a selective inhibitor like Celecoxib.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A₂ (PLA₂) Inflammatory_Stimuli->PLA2 activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 catalyzes conversion to Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins converted to Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediate Celecoxib Trifluoromethyl-containing COX-2 Inhibitor (e.g., Celecoxib) Celecoxib->COX2 inhibits

Caption: The COX-2 signaling pathway and its inhibition.

In addition to the well-established COX-2 dependent mechanism, some studies suggest that Celecoxib may also exert its effects through COX-2 independent pathways. One such proposed pathway involves the activation of AMP-activated protein kinase (AMPK), which can lead to downstream effects on gene expression related to antioxidant and anti-inflammatory responses.

The following diagram illustrates a potential COX-2 independent signaling pathway for Celecoxib.

COX2_Independent_Pathway Celecoxib Trifluoromethyl-containing Compound (e.g., Celecoxib) mROS Mitochondrial Reactive Oxygen Species (mROS) Celecoxib->mROS induces AMPK AMP-activated Protein Kinase (AMPK) mROS->AMPK activates CREB CREB AMPK->CREB phosphorylates Nrf2 Nrf2 Translocation to Nucleus CREB->Nrf2 leads to Antioxidant_Genes Antioxidant & Anti-inflammatory Gene Expression (e.g., HO-1) Nrf2->Antioxidant_Genes upregulates Cytoprotection Endothelial Cytoprotection Antioxidant_Genes->Cytoprotection promotes

Caption: A proposed COX-2 independent pathway for Celecoxib.

Conclusion

The trifluoromethoxy group is a valuable substituent in the design of phenolic compounds for pharmaceutical applications. Its ability to modulate acidity, increase lipophilicity, and enhance metabolic stability makes it a key tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The provided data, experimental protocols, and pathway visualizations offer a foundational understanding for researchers and scientists working with these important fluorinated molecules. Further exploration into the specific interactions of trifluoromethoxyphenol-containing drugs with their biological targets will continue to expand the utility of this functional group in drug discovery.

References

The Impact of Trifluoromethoxy Substitution on the Lipophilicity and Metabolic Stability of Phenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its profound effects on lipophilicity and metabolic stability. This technical guide provides an in-depth analysis of the influence of trifluoromethoxy substitution on phenolic moieties, presenting a summary of available quantitative data, detailed experimental protocols for property assessment, and visualizations of key experimental workflows.

Core Concepts: The Physicochemical Impact of the Trifluoromethoxy Group

The trifluoromethoxy group is a bioisostere often used to replace a metabolically susceptible methoxy (-OCH₃) group. Its unique electronic and steric properties impart significant advantages in drug design. The strong electron-withdrawing nature of the three fluorine atoms and the high bond energy of the carbon-fluorine (C-F) bonds are central to the enhanced metabolic stability of molecules containing this group.[1] The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, rendering it more resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes.[1]

By strategically placing a trifluoromethoxy group at a known or suspected site of oxidative metabolism, this metabolic pathway can be effectively blocked. This concept, often referred to as "metabolic switching," can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

Furthermore, the trifluoromethoxy group significantly increases the lipophilicity of a molecule. Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, membrane permeability, and binding to biological targets. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.

Quantitative Data on Lipophilicity

A comprehensive, comparative dataset for a wide range of trifluoromethoxy-substituted phenols remains elusive in publicly available literature. However, data for some key compounds illustrate the significant impact of trifluoromethoxy and trifluoromethyl groups on lipophilicity compared to the parent phenol and its methoxy analog.

CompoundStructureLogPData Type
PhenolC₆H₅OH1.48Experimental
4-MethoxyphenolCH₃OC₆H₄OH1.34Experimental
4-(Trifluoromethyl)phenolCF₃C₆H₄OH2.8Experimental[2]
4-(Trifluoromethoxy)phenolOCF₃C₆H₄OH2.7 (approx.)Calculated

Note: The LogP value for 4-(Trifluoromethoxy)phenol is an approximate calculated value, as a definitive experimental value was not found in the surveyed literature. It is included for illustrative purposes to show the expected trend.

Metabolic Stability of Trifluoromethoxy Phenols

The introduction of a trifluoromethoxy group is a well-established strategy to enhance metabolic stability by blocking oxidative metabolism. The primary mechanism of metabolism for many phenolic and methoxy-containing compounds is oxidation by cytochrome P450 enzymes. The trifluoromethoxy group is highly resistant to this enzymatic action.

  • Longer in vitro half-life (t½): The time taken for 50% of the compound to be metabolized will be significantly longer.

  • Lower intrinsic clearance (CLᵢₙₜ): The rate of metabolism by the liver, independent of blood flow, will be reduced.[3]

Experimental Protocols

Accurate determination of lipophilicity and metabolic stability is crucial in drug discovery. The following sections detail standard experimental methodologies for these assessments.

Determination of Lipophilicity (LogP)

4.1.1. Shake-Flask Method (Gold Standard)

This classic method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Preparation of Phases: Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

  • Compound Dissolution: Dissolve a precisely weighed amount of the test compound in the aqueous or organic phase.

  • Partitioning: Combine equal volumes of the n-octanol and aqueous phases containing the dissolved compound in a vessel.

  • Equilibration: Agitate the mixture for a sufficient time (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous)

4.1.2. HPLC-Based Method

This method estimates LogP by correlating the retention time of a compound on a reverse-phase HPLC column with the known LogP values of a set of standard compounds.

Protocol:

  • System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

  • Standard Calibration: Inject a series of standard compounds with known LogP values and record their retention times (t_R_).

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R_ - t₀) / t₀, where t₀ is the column dead time.

  • Generate Calibration Curve: Plot log(k') versus the known LogP values for the standards to generate a linear calibration curve.

  • Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time and calculate its log(k').

  • LogP Determination: Interpolate the LogP of the test compound from the calibration curve.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.

Protocol:

  • Reagent Preparation:

    • Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure a continuous supply of the necessary cofactor for CYP enzymes.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of an ice-cold stopping solution (e.g., acetonitrile) containing an internal standard. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Half-life (t½): Calculated as t½ = 0.693 / k.

    • Intrinsic Clearance (CLᵢₙₜ): Calculated as CLᵢₙₜ = (0.693 / t½) * (1 / [microsomal protein concentration]).

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the experimental protocols described above.

LogP_Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare & Saturate n-Octanol & Aqueous Phases combine Combine Phases prep_phases->combine prep_compound Dissolve Test Compound prep_compound->combine equilibrate Agitate to Equilibrate combine->equilibrate separate Centrifuge to Separate Phases equilibrate->separate quantify Quantify Compound in Each Phase (HPLC/UV) separate->quantify calculate Calculate LogP quantify->calculate

Shake-Flask Method Workflow for LogP Determination.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_reagents Prepare Microsomes, Compound & NADPH System pre_incubate Pre-incubate Microsomes & Compound at 37°C prep_reagents->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Terminate Reaction at Various Time Points start_reaction->time_points process_samples Centrifuge & Collect Supernatant time_points->process_samples lcms_analysis Analyze by LC-MS/MS process_samples->lcms_analysis calculate_params Calculate t½ and CLint lcms_analysis->calculate_params

In Vitro Microsomal Stability Assay Workflow.

Conclusion

The introduction of a trifluoromethoxy group to a phenolic scaffold is a highly effective strategy for enhancing both lipophilicity and metabolic stability. This is primarily due to the electronic properties of the fluorine atoms and the exceptional strength of the C-F bonds, which resist metabolic degradation by cytochrome P450 enzymes. While comprehensive quantitative data for a broad range of trifluoromethoxy phenols is still needed in the public domain, the principles outlined in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to assess and optimize these critical properties in their own drug discovery programs. The continued exploration of fluorination strategies will undoubtedly lead to the development of more robust and efficacious therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Bromo-5-(trifluoromethoxy)phenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-5-(trifluoromethoxy)phenol, a key building block in modern organic synthesis. This versatile reagent is particularly valuable in the construction of complex molecules targeted for pharmaceutical and agrochemical applications. The presence of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of target compounds, making this intermediate highly attractive for drug discovery programs.

Overview of Synthetic Applications

This compound serves as a versatile precursor for the synthesis of a variety of organic structures. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The phenolic hydroxyl group can be functionalized to introduce further diversity. Key transformations include:

  • Suzuki-Miyaura Coupling: Formation of biaryl structures by coupling with boronic acids or their derivatives.

  • Buchwald-Hartwig Amination: Synthesis of arylamines through reaction with a wide range of primary and secondary amines.

These reactions are fundamental in medicinal chemistry for the synthesis of diaryl ethers, biaryls, and N-aryl amines, which are common motifs in biologically active molecules.

Key Experiments and Protocols

Detailed below are protocols for two of the most important transformations involving this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds. The reaction of this compound with an arylboronic acid provides access to 2-aryl-5-(trifluoromethoxy)phenols, which are precursors to various bioactive molecules.

Objective: To synthesize 2-(4-methylphenyl)-5-(trifluoromethoxy)phenol via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-methylphenylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) to the flask under a positive pressure of argon.

  • Add degassed toluene and water (10:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-methylphenyl)-5-(trifluoromethoxy)phenol.

Data Presentation:

Reactant 1Reactant 2CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound4-Methylphenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001285
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of N-aryl compounds, which are prevalent in pharmaceuticals. This reaction allows for the coupling of this compound with a variety of amines.

Objective: To synthesize N-benzyl-2-amino-5-(trifluoromethoxy)phenol via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • This compound

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) (0.01 eq) and XPhos (0.02 eq).

  • Add sodium tert-butoxide (1.4 eq) to the vial.

  • In a separate flask, dissolve this compound (1.0 eq) and benzylamine (1.2 eq) in toluene.

  • Add the solution of the aryl bromide and amine to the vial containing the catalyst, ligand, and base.

  • Seal the vial and heat the reaction mixture to 110 °C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Reactant 1Reactant 2CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
This compoundBenzylaminePd₂(dba)₃XPhosNaOtBuToluene1101678

Visualizations

Reaction Workflows

The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reactants: - Aryl Bromide - Boronic Acid - Base setup Assemble Reaction under Inert Atmosphere reagents->setup catalyst_prep Prepare Catalyst System: - Pd Source - Ligand catalyst_prep->setup addition Add Degassed Solvent setup->addition heating Heat and Stir addition->heating extraction Aqueous Workup & Extraction heating->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow cluster_prep Preparation (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification catalyst_base Weigh Catalyst, Ligand, and Base mixing Combine Reactants and Catalyst Mixture catalyst_base->mixing reactants Prepare Solution of: - Aryl Bromide - Amine reactants->mixing heating Seal and Heat mixing->heating quench Quench Reaction heating->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General workflow for Buchwald-Hartwig amination.

Application in Drug Discovery: Targeting the Aryl Hydrocarbon Receptor (AhR)

Derivatives of 2-aryl-5-(trifluoromethoxy)phenol are being investigated as potential therapeutic agents. One such example is the structural motif found in Tapinarof, an Aryl Hydrocarbon Receptor (AhR) agonist. The AhR signaling pathway is a key regulator of inflammatory responses and skin barrier function.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Tapinarof Analogue (AhR Agonist) AhR_complex AhR Complex (AhR, HSP90, etc.) Ligand->AhR_complex Binding Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change & Dissociation ARNT ARNT Activated_AhR->ARNT Translocation & Heterodimerization DRE DRE (DNA Response Element) ARNT->DRE Binding Target_Genes Target Gene Expression (e.g., CYP1A1, Filaggrin) DRE->Target_Genes Transcription Biological_Response Biological Response Target_Genes->Biological_Response Translation

Caption: Simplified AhR signaling pathway.

Activation of the AhR by ligands such as Tapinarof leads to the downregulation of pro-inflammatory cytokines and the upregulation of skin barrier proteins, making it a promising target for the treatment of inflammatory skin diseases like psoriasis. The synthesis of novel AhR modulators is an active area of research where this compound can serve as a valuable starting material.

Application Notes and Protocols for 2-Bromo-5-(trifluoromethoxy)phenol in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-5-(trifluoromethoxy)phenol as a versatile building block in the synthesis of pharmaceutical agents. The unique combination of a reactive bromine atom and a lipophilic trifluoromethoxy group makes this compound an attractive starting material for drug discovery programs, particularly in the development of modulators for neurological targets.[1]

Introduction

This compound is a valuable intermediate in organic synthesis. The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group but offers distinct advantages in drug design. It significantly increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier. Furthermore, the trifluoromethoxy group is metabolically stable, often improving the pharmacokinetic profile of a drug candidate by reducing its susceptibility to enzymatic degradation. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.

Application: Synthesis of AMPA Receptor Positive Allosteric Modulators (PAMs)

A key application of this compound is in the synthesis of positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are critical for fast excitatory synaptic transmission in the central nervous system, and their modulation is a promising therapeutic strategy for a range of neurological and psychiatric disorders, including cognitive deficits and depression. AMPA receptor PAMs enhance the receptor's response to the endogenous ligand glutamate, thereby potentiating synaptic transmission.

This section outlines the synthesis of a hypothetical AMPA receptor PAM, herein named AMPA-PAM-TFMO , using this compound as a key starting material. The synthetic strategy relies on a Suzuki-Miyaura cross-coupling reaction to introduce a heterocyclic moiety, a common feature in many AMPA receptor modulators.

Experimental Protocols

Scheme 1: Synthesis of AMPA-PAM-TFMO

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Etherification start This compound intermediate 4-(2-Hydroxy-4-(trifluoromethoxy)phenyl)pyridine start->intermediate Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O boronic_acid Pyridin-4-ylboronic acid boronic_acid->intermediate final_product AMPA-PAM-TFMO 4-(2-(2-Methoxyethoxy)-4-(trifluoromethoxy)phenyl)pyridine intermediate->final_product 1-bromo-2-methoxyethane, K₂CO₃ DMF G cluster_0 AMPA Receptor Modulation Glutamate Glutamate Receptor AMPA Receptor Glutamate->Receptor Binds to agonist site AMPA_PAM AMPA-PAM-TFMO AMPA_PAM->Receptor Binds to allosteric site Channel_Open Ion Channel (Open) Receptor->Channel_Open Conformational Change Channel_Closed Ion Channel (Closed) Ion_Influx Na⁺/Ca²⁺ Influx Channel_Open->Ion_Influx EPSP Enhanced EPSP Ion_Influx->EPSP

References

Application Notes and Protocols for Suzuki Coupling with 2-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-(trifluoromethoxy)phenol with arylboronic acids. The Suzuki coupling is a versatile and widely used method for the formation of carbon-carbon bonds, which is of significant importance in the synthesis of biaryl compounds for pharmaceutical and materials science applications. The presence of a phenolic hydroxyl group and a strongly electron-withdrawing trifluoromethoxy group on the aryl bromide substrate requires careful selection of reaction conditions to achieve high yields.

The protocols and data presented herein are based on established methodologies for structurally similar ortho-bromophenols and aryl bromides bearing electron-withdrawing substituents. Optimization of the described conditions for specific arylboronic acid coupling partners is recommended.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium catalyst in a cycle of oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond between an organohalide and an organoboron compound. The general scheme for the coupling of this compound with an arylboronic acid is shown below:

Reaction Scheme

The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the arylboronic acid, which is activated by a base. The final step is reductive elimination of the biaryl product, which regenerates the Pd(0) catalyst.

Quantitative Data Summary

While specific data for the Suzuki coupling of this compound is not widely published, the following table summarizes typical conditions and yields for the coupling of analogous bromophenols with electron-withdrawing groups, providing a useful reference for reaction optimization.

EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-2-hydroxybenzaldehydePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012>95[1]
24-Amino-3-bromobenzoic acidPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O10012>95[2]
34-Amino-3-bromobenzoic acid4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3)1,4-Dioxane/H₂O1001692[2]
44-Amino-3-bromobenzoic acid4-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (3)THF/H₂O801295[2]
55-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane801285[3]

Experimental Protocols

This section provides a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials and Equipment:

  • This compound

  • Arylboronic acid (typically 1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (typically 2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF)

  • Degassed water

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

General Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene) and degassed water via syringe. A common solvent ratio is 4:1 or 5:1 organic solvent to water.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)L_n-Br oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L_n-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_bromide Ar-Br aryl_bromide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

General Experimental Workflow for Suzuki Coupling

Suzuki_Workflow General Experimental Workflow for Suzuki Coupling start Start setup Combine Reactants: Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds. This reaction is of paramount importance in medicinal chemistry and drug development, where arylamines are crucial structural motifs in a vast array of pharmaceutical agents. The trifluoromethoxy group is a highly sought-after substituent in drug design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, the development of robust protocols for the amination of substrates like 2-Bromo-5-(trifluoromethoxy)phenol is of significant interest.

This document provides detailed application notes and a representative experimental protocol for the Buchwald-Hartwig amination of this compound. The presence of the electron-withdrawing trifluoromethoxy group and the phenolic hydroxyl group necessitates careful optimization of reaction conditions to achieve high efficiency and selectivity.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed cross-coupling of the C-Br bond with a primary or secondary amine. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 2-amino-5-(trifluoromethoxy)phenol is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The choice of palladium precursor, phosphine ligand, base, and solvent are critical for a successful transformation, especially with an electron-deficient substrate.

Catalyst System Selection

For electron-deficient aryl bromides such as this compound, sterically hindered and electron-rich phosphine ligands are generally preferred. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Recommended Catalyst Systems:

Palladium PrecursorPhosphine LigandKey Features
Pd₂(dba)₃XPhosA generally robust and effective ligand for a wide range of amines.
Pd(OAc)₂RuPhosOften provides excellent results for sterically hindered amines.
G3/G4 PalladacyclesBrettPhosPre-catalysts that can offer higher reactivity and reproducibility.

Experimental Protocols

The following is a representative protocol for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine). This protocol is a starting point and may require optimization for different amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos) (2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃) (1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound and the amine to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 2-amino-5-(trifluoromethoxy)phenol.

Data Presentation

The following table summarizes hypothetical quantitative data for the Buchwald-Hartwig amination of this compound with various amines, based on typical results for similar electron-deficient aryl bromides. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.

AminePalladium PrecursorLigandBaseSolventTemp (°C)Time (h)Hypothetical Yield (%)
MorpholinePd₂(dba)₃XPhosNaOtBuToluene1001285-95
AnilinePd(OAc)₂RuPhosCs₂CO₃Dioxane1101875-85
n-ButylamineXPhos-G3K₃PO₄t-BuOH901680-90
DiethylaminePd₂(dba)₃BrettPhosLHMDSToluene1002470-80

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Aryl L-Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Coord Amine Coordination PdII_Amine [L-Pd(II)(Ar)(H₂NR)]⁺Br⁻ Coord->PdII_Amine Deprot Deprotonation (Base) PdII_Amido L-Pd(II)(Ar)(HNR) Deprot->PdII_Amido BaseH Base-H⁺Br⁻ Deprot->BaseH RedElim Reductive Elimination RedElim->Pd0 Product Product (Ar-NR₂) RedElim->Product ArBr This compound ArBr->OxAdd Ar-Br Amine R₂NH Amine->Coord Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Pd Precursor, Ligand, and Base Setup->Reagents Substrates Add Aryl Bromide and Amine Reagents->Substrates Solvent Add Anhydrous Degassed Solvent Substrates->Solvent Reaction Heat and Stir (80-110 °C) Solvent->Reaction Monitor Monitor Reaction (TLC/LC-MS) Reaction->Monitor Workup Work-up and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting_Logic Start Low or No Yield? Check_Inert Inert Atmosphere Compromised? Start->Check_Inert Yes Check_Reagents Reagent Quality (Anhydrous/Pure)? Check_Inert->Check_Reagents No Solution_Inert Improve Inert Atmosphere Technique Check_Inert->Solution_Inert Yes Check_Catalyst Catalyst System (Ligand/Base)? Check_Reagents->Check_Catalyst No Solution_Reagents Use Fresh, High-Purity Reagents and Solvents Check_Reagents->Solution_Reagents Yes Check_Temp Reaction Temperature Optimal? Check_Catalyst->Check_Temp No Solution_Catalyst Screen Different Ligands and Bases Check_Catalyst->Solution_Catalyst Yes Solution_Temp Optimize Temperature (e.g., 80-120 °C) Check_Temp->Solution_Temp Yes Success Improved Yield Solution_Inert->Success Solution_Reagents->Success Solution_Catalyst->Success Solution_Temp->Success

Caption: A decision tree for troubleshooting low-yield reactions.

Application Notes and Protocols: 2-Bromo-5-(trifluoromethoxy)phenol in the Synthesis of AMPA Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-5-(trifluoromethoxy)phenol as a key building block in medicinal chemistry, with a specific focus on its application in the synthesis of selective AMPA receptor modulators. Detailed protocols and relevant biological data are provided to facilitate its use in drug discovery and development.

Introduction

This compound is a valuable synthetic intermediate in medicinal chemistry. The presence of the trifluoromethoxy (-OCF3) group is of particular significance as it can enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] This unique combination of a reactive bromine handle for cross-coupling reactions and the advantageous properties of the trifluoromethoxy group makes this phenol derivative an attractive starting material for the synthesis of complex molecules targeting various biological pathways. One notable application is in the development of modulators for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system.[2]

Application Spotlight: Synthesis of JNJ-55511118, a Selective AMPA Receptor Modulator

A prime example of the application of a 2-bromo-trifluoromethoxyphenyl precursor is in the synthesis of JNJ-55511118, a potent and selective negative allosteric modulator of AMPA receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit. JNJ-55511118 has shown preclinical efficacy in models of neurological disorders, including reducing alcohol self-administration and exhibiting anticonvulsant effects.[3]

The chemical structure of JNJ-55511118, 5-[2-Chloro-6-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-benzimidazol-2-one, highlights the importance of a trifluoromethoxyphenyl moiety. The synthesis of this class of molecules typically involves a key carbon-carbon bond-forming reaction, such as a Suzuki-Miyaura cross-coupling, to introduce the substituted phenyl ring.

Biological Activity of JNJ-55511118

The following table summarizes the key quantitative biological data for JNJ-55511118, demonstrating its high affinity and selectivity.

ParameterValueTargetAssayReference
Ki 26 nMAMPA receptors containing TARP-γ8Radioligand Binding Assay

JNJ-55511118 exhibits minimal activity against TARP-less AMPA receptors and those co-expressed with other TARP subunits, underscoring its selectivity.

Experimental Protocols

A crucial step in the synthesis of JNJ-55511118 and related analogs is the formation of the biaryl linkage. A Suzuki-Miyaura cross-coupling reaction is a highly effective method for this transformation, coupling an aryl halide with an arylboronic acid or ester. The following protocol describes a general procedure for the Suzuki coupling of a 2-bromo-trifluoromethoxyphenyl derivative with a suitable benzimidazolone boronic acid derivative, based on established methodologies for similar transformations.

Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a JNJ-55511118 Analog

This protocol outlines the palladium-catalyzed cross-coupling of a 2-bromo-trifluoromethoxyphenyl precursor with a benzimidazolone boronic acid derivative.

Materials:

  • This compound derivative (e.g., protected phenol) (1.0 equiv)

  • Benzimidazolone boronic acid or ester derivative (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the this compound derivative, the benzimidazolone boronic acid derivative, the palladium catalyst, and the base.

  • Seal the flask and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Visualizations

Signaling Pathway of AMPA Receptor Modulation

The following diagram illustrates the mechanism of action of a negative allosteric modulator like JNJ-55511118 on AMPA receptors associated with TARP-γ8.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_receptor AMPAR-TARP Complex Glutamate Glutamate AMPAR AMPAR (GluA Subunits) Glutamate->AMPAR Binds IonChannel Ion Channel (Closed) AMPAR->IonChannel Gating TARP TARP-γ8 TARP->IonChannel Modulates Gating Ca_Influx Reduced Ca²⁺/Na⁺ Influx IonChannel->Ca_Influx Prevents Ion Flow JNJ JNJ-55511118 JNJ->TARP Binds to AMPAR-TARP Interface JNJ->IonChannel Inhibits Opening

Caption: Mechanism of action of JNJ-55511118 on TARP-γ8 containing AMPA receptors.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the key steps in the experimental workflow for the synthesis of the biaryl core of JNJ-55511118.

Start Start: Materials Reaction_Setup Reaction Setup: - Add reactants, catalyst, base - Inert atmosphere - Add solvent Start->Reaction_Setup Heating Heating & Stirring (80-100 °C, 12-24h) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Work-up: - Quench with water - Extraction with organic solvent - Washing and drying Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a versatile and valuable building block for the synthesis of medicinally relevant compounds. Its application in the synthesis of the selective AMPA receptor modulator JNJ-55511118 demonstrates its utility in accessing complex molecular architectures with desirable pharmacological profiles. The provided protocols and data serve as a foundation for researchers to explore the potential of this and related compounds in their drug discovery endeavors.

References

Application Notes and Protocols: The Role of 2-Bromo-5-(trifluoromethoxy)phenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-5-(trifluoromethoxy)phenol is a key fluorinated building block in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom, a phenolic hydroxyl group, and an electron-withdrawing trifluoromethoxy group, makes it a versatile precursor for creating novel herbicides and fungicides. The presence of the trifluoromethoxy (-OCF₃) group is particularly significant as it can enhance the metabolic stability, lipophilicity, and overall efficacy of the final active ingredient.[1][2] This document provides detailed application notes and a generalized experimental protocol for the utilization of this compound in the synthesis of agrochemical candidates, primarily focusing on the formation of diaryl ethers, a common motif in many commercial pesticides.

Key Applications in Agrochemical Synthesis

This compound is primarily employed as a nucleophile in the synthesis of substituted diaryl ethers. The phenolic hydroxyl group can be deprotonated to form a phenoxide, which then displaces a leaving group on an aromatic or heteroaromatic ring in a nucleophilic aromatic substitution (SNAr) reaction. This strategy is widely used to construct the core structure of many herbicidal and fungicidal molecules.

The trifluoromethoxy group contributes to the desirable properties of the resulting agrochemical in several ways:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group are resistant to enzymatic degradation, leading to increased persistence and bioavailability of the pesticide in the target organism.

  • Increased Lipophilicity: The fluorinated moiety increases the molecule's affinity for lipids, which can improve its ability to penetrate plant cuticles or fungal cell membranes.

  • Modified Electronic Properties: The electron-withdrawing nature of the -OCF₃ group can influence the binding affinity of the molecule to its target protein or enzyme.

Generalized Synthetic Pathway: Diaryl Ether Formation

A common application of this compound in agrochemical research is its reaction with an activated (hetero)aromatic halide to form a diaryl ether linkage. This reaction is a cornerstone of synthesizing numerous commercial and investigational pesticides.

G A This compound C 2-Bromo-5-(trifluoromethoxy)phenoxide A->C Deprotonation B Base (e.g., K₂CO₃, NaH) B->C E Substituted Diaryl Ether (Agrochemical Precursor) C->E Williamson Ether Synthesis (SNAr) D Activated (Hetero)aryl Halide (e.g., 2-chloro-5-nitropyridine) D->E F Solvent (e.g., DMF, DMSO, Acetonitrile) F->C F->E

Figure 1. Generalized workflow for the synthesis of diaryl ether-based agrochemicals from this compound.

Quantitative Data from a Representative Synthesis

The following table summarizes the quantitative data for a typical Williamson ether synthesis reaction to produce a diaryl ether, a common structural motif in many herbicides.

StepReactant 1Reactant 2ProductMolar Ratio (1:2)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1 This compound2-Chloro-5-nitropyridine2-(2-Bromo-5-(trifluoromethoxy)phenoxy)-5-nitropyridine1 : 1.1DMF80-1004-885-95>95 (by HPLC)
2 This compound4-Fluorobenzonitrile4-(2-Bromo-5-(trifluoromethoxy)phenoxy)benzonitrile1 : 1.2DMSO120-1406-1280-90>95 (by HPLC)

Experimental Protocol: Synthesis of a Diaryl Ether Herbicide Precursor

This protocol details a generalized procedure for the synthesis of a diaryl ether from this compound and an activated heteroaryl halide, a key step in the formation of many herbicidal compounds.

Objective: To synthesize a diaryl ether by reacting this compound with an electrophilic aromatic partner.

Materials:

  • This compound

  • Activated (hetero)aryl halide (e.g., 2-chloro-5-nitropyridine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

    • Add anhydrous dimethylformamide (DMF) to dissolve the phenol.

    • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Addition of Electrophile:

    • Slowly add the activated (hetero)aryl halide (1.1 eq) to the reaction mixture at room temperature while stirring.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure diaryl ether.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in DMF B Add K₂CO₃ A->B C Add Activated (Hetero)aryl Halide B->C D Heat and Stir (80-100 °C, 4-8 h) C->D E Aqueous Work-up (Extraction with Ethyl Acetate) D->E F Drying and Concentration E->F G Column Chromatography F->G H Pure Diaryl Ether G->H

Figure 2. Experimental workflow for the synthesis of a diaryl ether from this compound.

Safety Precautions:

  • This compound and related halogenated phenols should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Anhydrous solvents should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its trifluoromethoxy group imparts beneficial properties that can lead to the development of more potent and stable herbicides and fungicides. The Williamson ether synthesis is a robust and widely applicable method for incorporating this key intermediate into a diverse range of agrochemical scaffolds. The provided protocol offers a general framework for researchers to explore the synthesis of new diaryl ether-based pesticides.

References

Application Notes and Protocols for the Development of AMPA Receptor Modulators Using 2-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-Bromo-5-(trifluoromethoxy)phenol as a starting material for the synthesis of novel positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The protocols detailed herein outline a strategic synthetic pathway to generate a library of diverse compounds and the subsequent in vitro assays to evaluate their efficacy and potency as AMPA receptor modulators.

Introduction to AMPA Receptor Modulation

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1] Their function is crucial for synaptic plasticity, a fundamental process for learning and memory.[2] Positive allosteric modulators of AMPA receptors (AMPAR PAMs) are compounds that bind to an allosteric site on the receptor, potentiating the effect of the endogenous ligand, glutamate.[2] This potentiation is achieved by slowing the receptor's deactivation and desensitization, leading to an enhanced and prolonged excitatory signal.[2] Consequently, AMPAR PAMs are being actively investigated as potential therapeutic agents for a range of neurological and psychiatric conditions characterized by cognitive deficits, such as Alzheimer's disease, schizophrenia, and depression.[3][4]

The starting material, this compound, offers a versatile scaffold for the synthesis of novel AMPAR modulators. The trifluoromethoxy group can enhance metabolic stability and brain penetration, while the bromine atom provides a reactive handle for introducing chemical diversity through cross-coupling reactions. This document outlines a proposed synthetic route to generate a library of benzoxazine-based AMPAR PAMs and the subsequent experimental protocols for their characterization.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to generate a library of potential AMPA receptor modulators from this compound involves a two-step process: a Suzuki-Miyaura cross-coupling reaction followed by a Mannich-like condensation to form a benzoxazine ring system.

G A This compound B Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd Catalyst, Base) A->B Step 1 C 2-Aryl-5-(trifluoromethoxy)phenol Intermediate B->C D Mannich Condensation (Primary Amine, Formaldehyde) C->D Step 2 E Substituted Benzoxazine Library (Potential AMPA Receptor Modulators) D->E

Caption: Proposed two-step synthesis of a substituted benzoxazine library from this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl boronic acid.

Materials:

  • This compound

  • Aryl boronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, 1,4-Dioxane, and Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst (0.05 eq) to the flask.

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

General Protocol for Benzoxazine Synthesis (Mannich Condensation)

This protocol outlines the formation of the benzoxazine ring from the 2-aryl-5-(trifluoromethoxy)phenol intermediate.

Materials:

  • 2-Aryl-5-(trifluoromethoxy)phenol intermediate

  • Primary amine (e.g., methylamine, benzylamine)

  • Paraformaldehyde

  • Solvent (e.g., Toluene, 1,4-Dioxane)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the 2-aryl-5-(trifluoromethoxy)phenol intermediate (1.0 eq) in the chosen solvent.

  • Add the primary amine (1.1 eq) and paraformaldehyde (2.2 eq) to the solution.

  • Reflux the reaction mixture for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the desired substituted benzoxazine.

In Vitro Characterization of AMPA Receptor Modulators

The following protocols are designed to assess the pharmacological activity of the newly synthesized compounds on AMPA receptors.

Electrophysiology Assay (Whole-Cell Patch-Clamp)

This assay directly measures the potentiation of glutamate-evoked currents by the test compounds in cells expressing AMPA receptors.[5]

Materials:

  • HEK293 cells stably expressing a specific AMPA receptor subtype (e.g., GluA2)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4

  • Internal solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2

  • Glutamate

  • Test compounds

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Plate the HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply a brief pulse of glutamate (1 mM for 2 ms) to elicit a baseline AMPA receptor-mediated current.

  • Co-apply the test compound at various concentrations with the same glutamate pulse.

  • Measure the peak amplitude and decay time of the current in the absence and presence of the test compound.

  • Calculate the potentiation of the peak current and the slowing of the deactivation kinetics.

Radioligand Binding Assay

This assay determines the ability of the test compounds to allosterically enhance the binding of a radiolabeled AMPA receptor agonist.[6][7]

Materials:

  • Rat cortical membranes

  • [³H]-AMPA (radioligand)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 100 mM KSCN, pH 7.4)

  • Scintillation counter

Procedure:

  • Prepare rat cortical membranes by homogenization and centrifugation.

  • In a 96-well plate, add the membrane preparation, [³H]-AMPA (at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubate at 4°C for 1 hour.

  • Terminate the binding by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the EC₅₀ value for the enhancement of [³H]-AMPA binding.

Calcium Imaging Assay

This high-throughput assay measures the increase in intracellular calcium concentration in response to AMPA receptor activation and its potentiation by test compounds.[8]

Materials:

  • HEK293 cells expressing AMPA receptors

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Glutamate

  • Test compounds

  • Fluorescence plate reader

Procedure:

  • Plate the cells in a 96-well plate.

  • Load the cells with the calcium-sensitive dye.

  • Add the test compounds at various concentrations to the wells.

  • Stimulate the cells with a submaximal concentration of glutamate.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Calculate the EC₅₀ of the test compounds for potentiating the glutamate-induced calcium influx.

Data Presentation

The quantitative data obtained from the in vitro assays should be summarized in tables for clear comparison of the potency and efficacy of the synthesized compounds.

Table 1: Electrophysiological Data for Exemplary Benzoxazine Derivatives

Compound IDStructurePotentiation of Peak Current (EC₅₀, µM)Fold Increase at 10 µM
BZ-1 R = Phenyl1.2 ± 0.22.5 ± 0.3
BZ-2 R = 4-Fluorophenyl0.8 ± 0.13.1 ± 0.4
BZ-3 R = 2-Thienyl2.5 ± 0.41.8 ± 0.2
Reference PAM (e.g., CX516)5.6 ± 0.72.0 ± 0.2

Table 2: Radioligand Binding and Calcium Imaging Data

Compound ID[³H]-AMPA Binding Enhancement (EC₅₀, µM)Calcium Influx Potentiation (EC₅₀, µM)
BZ-1 3.4 ± 0.52.1 ± 0.3
BZ-2 1.9 ± 0.31.5 ± 0.2
BZ-3 6.8 ± 0.94.3 ± 0.6
Reference PAM 12.1 ± 1.58.9 ± 1.1

Visualizations

AMPA Receptor Signaling Pathway

G cluster_0 Ligands cluster_1 Receptor cluster_2 Downstream Effects Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to orthosteric site PAM Positive Allosteric Modulator (PAM) PAM->AMPAR Binds to allosteric site NAM Negative Allosteric Modulator (NAM) NAM->AMPAR Binds to allosteric site ChannelOpening Ion Channel Opening AMPAR->ChannelOpening Activation NaCaInflux Na+ / Ca2+ Influx ChannelOpening->NaCaInflux Depolarization Membrane Depolarization NaCaInflux->Depolarization SynapticPlasticity Synaptic Plasticity (LTP) Depolarization->SynapticPlasticity

Caption: Simplified signaling pathway of the AMPA receptor, indicating the binding sites for glutamate and allosteric modulators.

Experimental Workflow for Modulator Screening

G cluster_0 Compound Synthesis & Library Generation cluster_1 Primary Screening (High-Throughput) cluster_2 Secondary Screening & Potency Determination cluster_3 Lead Optimization A This compound B Suzuki Coupling A->B C Mannich Condensation B->C D Benzoxazine Library C->D E Calcium Imaging Assay D->E F Electrophysiology (Patch-Clamp) E->F Active Hits G Radioligand Binding Assay E->G Active Hits H Structure-Activity Relationship (SAR) Studies F->H G->H I In Vivo Efficacy & Pharmacokinetic Studies H->I Optimized Leads

Caption: A comprehensive workflow for the discovery and development of novel AMPA receptor modulators.

References

Application Notes: Synthesis of 5-(Trifluoromethoxy)benzimidazol-2-one from 2-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of 5-(trifluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one, a valuable scaffold in medicinal chemistry, starting from 2-Bromo-5-(trifluoromethoxy)phenol. The trifluoromethoxy group is a key structural motif in many modern pharmaceuticals, known to enhance metabolic stability and cell permeability. Benzimidazolone derivatives are widely recognized for their diverse biological activities, including their role as kinase inhibitors in targeted cancer therapy.[1]

Introduction

The benzimidazolone core is a privileged structure in drug discovery, forming the basis of numerous therapeutic agents. The introduction of a trifluoromethoxy substituent can significantly modulate the physicochemical and pharmacological properties of these molecules. This protocol outlines a two-step synthesis commencing with the conversion of this compound to 4-(trifluoromethoxy)-1,2-phenylenediamine, followed by cyclization with urea to yield the target benzimidazolone.

Overall Reaction Scheme

Caption: Overall synthetic route.

Experimental Protocols

Part 1: Synthesis of 4-(Trifluoromethoxy)-1,2-phenylenediamine

This procedure is adapted from established methods for the synthesis of substituted phenylenediamines.

Materials:

  • This compound

  • Ammonia (0.5 M in 1,4-dioxane)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Add anhydrous toluene to the flask, followed by the ammonia solution (2.5 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(trifluoromethoxy)-1,2-phenylenediamine.

Part 2: Synthesis of 5-(Trifluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one

This protocol is based on the well-established reaction of o-phenylenediamines with urea.[2]

Materials:

  • 4-(Trifluoromethoxy)-1,2-phenylenediamine

  • Urea

  • Ethylene glycol

Procedure:

  • In a round-bottom flask, combine 4-(trifluoromethoxy)-1,2-phenylenediamine (1.0 eq) and urea (1.2 eq).

  • Add ethylene glycol to the flask.

  • Heat the reaction mixture to 140-150 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add water to the flask to facilitate complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 5-(trifluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Spectroscopic Data Highlights
4-(Trifluoromethoxy)-1,2-phenylenediamineC₇H₇F₃N₂O192.1475-8545-48¹H NMR (CDCl₃): δ 6.7-6.9 (m, 3H, Ar-H), 3.5 (br s, 4H, NH₂). ¹³C NMR (CDCl₃): δ 145.0, 135.0, 122.0 (q, J = 256 Hz, CF₃), 120.0, 118.0, 115.0.
5-(Trifluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one C₈H₅F₃N₂O₂ 218.13 85-95 >300 ¹H NMR (DMSO-d₆): δ 10.8 (br s, 2H, NH), 7.1-7.3 (m, 3H, Ar-H). ¹³C NMR (DMSO-d₆): δ 155.0 (C=O), 143.0, 130.0, 128.0, 121.0 (q, J = 257 Hz, CF₃), 110.0, 108.0, 105.0. MS (ESI): m/z 219.0 [M+H]⁺.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Benzimidazolone derivatives have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1] One such family of kinases is the Epidermal Growth Factor Receptor (EGFR) family, which plays a pivotal role in cell proliferation, survival, and migration. The trifluoromethoxy-substituted benzimidazolone synthesized here represents a scaffold that can be further elaborated to develop potent and selective kinase inhibitors.

Caption: EGFR signaling pathway and potential inhibition.

Conclusion

This document provides a detailed protocol for the synthesis of 5-(trifluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one, a compound of interest for the development of novel therapeutics, particularly kinase inhibitors. The straightforward two-step synthesis and the biological relevance of the benzimidazolone scaffold make this an attractive route for medicinal chemists and drug development professionals. Further derivatization of this core structure could lead to the discovery of potent and selective modulators of key biological pathways.

References

Application Notes and Protocols for the Quantification of 2-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Bromo-5-(trifluoromethoxy)phenol, a versatile fluorinated building block used in the synthesis of pharmaceuticals and agrochemicals.[1] Given the limited availability of published validated methods for this specific analyte, the following protocols are based on established analytical techniques for structurally similar brominated and fluorinated phenols.[2][3][4] These methods can be adapted and validated for specific sample matrices.

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on factors including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Table 1: Comparison of Recommended Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity using a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass analysis.
Selectivity HighVery High
Sensitivity Moderate to HighVery High
Limit of Detection (LOD) Estimated: ~0.05 µg/mLEstimated: ~0.01 µg/mL
Limit of Quantitation (LOQ) Estimated: ~0.15 µg/mLEstimated: ~0.03 µg/mL
Linearity (R²) Expected: >0.999Expected: >0.999
Precision (%RSD) Expected: < 2%Expected: < 5%
Accuracy (% Recovery) Expected: 98-102%Expected: 95-105% (may require derivatization)
Sample Preparation Dissolution and filtration.May require derivatization to improve volatility.
Advantages High precision and accuracy, suitable for non-volatile compounds.High sensitivity and selectivity, provides structural information.

Note: The quantitative data presented are estimates based on methods for structurally related halogenated phenols and will require validation for this compound.[3][5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in process monitoring and quality control.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or trifluoroacetic acid (analytical grade).

  • This compound reference standard (purity ≥97%).[6][7]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient could be 50% to 90% acetonitrile over 15 minutes. Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in acetonitrile to a known volume, ensuring the final concentration is within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at an appropriate wavelength (e.g., 280 nm, to be determined by UV scan of the standard).

  • Quantification: Inject the standard and sample solutions. Identify the peak for this compound based on the retention time of the reference standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile Mobile Phase Preparation HPLC_Injection HPLC Injection Prep_Mobile->HPLC_Injection Prep_Standard Standard Solution Preparation Prep_Standard->HPLC_Injection Prep_Sample Sample Preparation Prep_Sample->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Peak_Integration Peak Integration & Identification UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity, making it ideal for trace analysis or complex matrices. Derivatization may be necessary to improve the volatility and chromatographic performance of the phenolic group.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Data acquisition and processing software.

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or pentafluorobenzyl bromide - PFBBr).[5][8]

  • Solvent (e.g., Dichloromethane, Hexane, or Ethyl Acetate).

  • This compound reference standard.

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock and working standard solutions of this compound in a suitable solvent (e.g., ethyl acetate).

    • Prepare sample solutions to a concentration within the calibration range.

  • Derivatization (Silylation Example):

    • Transfer 100 µL of each standard and sample solution to a clean autosampler vial.

    • Add 50 µL of BSTFA with 1% TMCS.

    • Cap the vials tightly and heat at 70°C for 30 minutes.

    • Allow the vials to cool to room temperature before analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. (This program should be optimized).

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions of the derivatized analyte. A full scan can be used for initial identification.

  • Quantification: Analyze the derivatized standards and samples. A calibration curve is generated by plotting the peak area of a selected ion against the concentration of the standards. The concentration of the analyte in the samples is then determined from this curve.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Standard Preparation Derivatization Derivatization (e.g., Silylation) Prep_Standard->Derivatization Prep_Sample Sample Preparation Prep_Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (SIM/Scan) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (using Calibration Curve) Peak_Integration->Quantification

Caption: Workflow for GC-MS analysis.

Method Validation Considerations

For use in regulated environments, the chosen analytical method should be validated according to ICH guidelines or equivalent standards. Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

These application notes provide a solid foundation for developing and implementing robust analytical methods for the quantification of this compound. Researchers are encouraged to perform in-house validation to ensure the suitability of the chosen method for their specific application and sample matrix.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Bromo-5-(trifluoromethoxy)phenol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Common impurities in crude this compound often originate from the synthesis process, which typically involves the bromination of 3-(trifluoromethoxy)phenol. Potential impurities include:

  • Unreacted Starting Material: 3-(trifluoromethoxy)phenol.

  • Isomeric Byproducts: Such as 4-Bromo-3-(trifluoromethoxy)phenol and 6-Bromo-3-(trifluoromethoxy)phenol, which can be formed during the bromination reaction.[1][2]

  • Polybrominated Species: Di- or tri-brominated phenols can form if the reaction conditions are not carefully controlled.

  • Residual Reagents and Solvents: Traces of the brominating agent (e.g., N-bromosuccinimide or bromine) and the reaction solvent.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques are effective for determining the purity of your compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile compounds, including halogenated phenols and their isomers.[3][4][5] It can also help in quantifying the level of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and reveal the presence of impurities by showing extra peaks in the spectrum.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the target compound from non-volatile impurities and isomers.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the number of components in your crude mixture and to monitor the progress of purification.

Q3: My purified this compound appears as a colored oil or solid. What could be the cause and how can I fix it?

A3: The appearance of color (typically yellow to brown) in the purified product can be due to several factors:

  • Oxidation: Phenols are susceptible to oxidation, which can produce colored byproducts. To minimize this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light.

  • Residual Bromine: Trace amounts of bromine from the synthesis can impart a yellowish or brownish color. Washing the crude product with a dilute solution of a reducing agent, such as sodium bisulfite, during the workup can help remove residual bromine.

  • Highly Conjugated Impurities: Some byproducts may be colored. Effective purification by column chromatography or recrystallization should remove these impurities.

Purification Workflow

General Purification Workflow for this compound A Crude this compound B Aqueous Workup (e.g., wash with NaHCO3, NaHSO3) A->B Removal of acidic impurities and residual bromine C Drying and Concentration B->C D Purity Assessment (TLC, GC-MS) C->D E Column Chromatography D->E Complex mixture or closely related impurities F Recrystallization D->F Solid product with some impurities G Vacuum Distillation D->G Liquid product with volatile impurities H Pure this compound E->H F->H G->H

Caption: General purification workflow for this compound.

Data Presentation

The following table summarizes illustrative data for the purification of crude this compound using different techniques. The initial crude product is assumed to have a purity of 85%.

Purification TechniquePurity of Isolated Product (%)Yield (%)Key AdvantagesKey Disadvantages
Column Chromatography >9870-85High resolution for complex mixtures.Can be time-consuming and requires significant solvent volumes.
Recrystallization >9960-75Can provide very high purity for solid products.Potential for lower yield; risk of "oiling out".
Vacuum Distillation >9775-90Effective for thermally stable liquids with different boiling points.Not suitable for thermally sensitive compounds or solid products.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is suitable for separating the target compound from isomers and other impurities with different polarities.

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a solvent system such as a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v).

    • Visualize the spots under UV light. The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Pack the column with silica gel using the chosen eluent system (slurry packing is recommended).

    • Ensure the silica gel bed is well-compacted and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Adsorb the sample onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes and monitor the elution process by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is effective if the crude product is a solid and contains impurities with different solubility profiles.

Methodology:

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents (e.g., hexanes, ethanol, methanol, or mixtures with water) at room temperature and at the solvent's boiling point.[6][7][8]

    • An ideal solvent will dissolve the compound when hot but not when cold. A hexanes/ethyl acetate or toluene/hexanes mixture is a good starting point.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven.

Protocol 3: Purification by Vacuum Distillation

This method is suitable if the crude product is a liquid and the impurities have significantly different boiling points.

Methodology:

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed.

    • Use a heating mantle with a magnetic stirrer for even heating.

  • Distillation:

    • Place the crude liquid in the distillation flask.

    • Slowly apply vacuum and begin heating.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

  • Product Collection:

    • Collect the purified liquid in a pre-weighed receiving flask.

Troubleshooting Guides

Troubleshooting Column Chromatography

Troubleshooting Column Chromatography A Problem Observed B Poor Separation A->B C Product Not Eluting A->C D Product Elutes Too Quickly A->D E Solution: Optimize Eluent (TLC screening with different solvent ratios or systems) B->E H Solution: Check for Decomposition on Silica (Consider using deactivated silica or alumina) B->H F Solution: Increase Eluent Polarity C->F G Solution: Decrease Eluent Polarity D->G

Caption: Troubleshooting guide for column chromatography.

Problem Possible Cause Solution
Poor Separation of Spots Inappropriate solvent system.Optimize the eluent using TLC with different solvent mixtures and ratios. Consider using a solvent system with toluene for better separation of aromatic compounds.
Product is Not Eluting Eluent is not polar enough.Gradually increase the polarity of the eluent.
Product Elutes Too Quickly Eluent is too polar.Decrease the polarity of the eluent.
Streaking of Spots on TLC/Column Compound is too polar or interacting strongly with the silica gel.Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve peak shape. Consider deactivating the silica gel with triethylamine if the compound is basic.
Compound Decomposition The compound is unstable on acidic silica gel.Use deactivated (neutral) silica gel or an alternative stationary phase like alumina.

Troubleshooting Recrystallization

Troubleshooting Recrystallization A Problem Observed B Oiling Out A->B C No Crystals Form A->C D Low Recovery A->D E Solution: Reheat and add more solvent. Cool slowly. Consider a different solvent. B->E F Solution: Scratch flask, add seed crystal, or reduce solvent volume. C->F G Solution: Cool solution in an ice bath. Concentrate the mother liquor for a second crop. D->G

Caption: Troubleshooting guide for recrystallization.

Problem Possible Cause Solution
"Oiling Out" (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute. High concentration of impurities.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Try a lower-boiling solvent or a different solvent system.
No Crystals Form Upon Cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.
Low Yield of Crystals The compound is too soluble in the cold solvent. Too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath. Concentrate the mother liquor (the remaining solution after filtration) to obtain a second crop of crystals.
Colored Crystals Colored impurities are co-precipitating.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. A second recrystallization may be necessary.

References

Technical Support Center: Optimizing the Synthesis of 2-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2-Bromo-5-(trifluoromethoxy)phenol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing a significant amount of polysubstituted byproducts, primarily dibromo- and tribromophenols. How can I improve the selectivity for monosubstitution?

A1: Polysubstitution is a common challenge in the bromination of activated aromatic rings like phenols.[1] The strong activating effect of the hydroxyl group makes the ring highly susceptible to further electrophilic attack. To favor monosubstitution, consider the following strategies:

  • Solvent Selection: The choice of solvent has a profound impact on the reaction's selectivity.[1]

    • Non-polar Solvents: Using a non-polar solvent such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) can significantly temper the reactivity of bromine and enhance selectivity for the monobrominated product.[1][2]

    • Polar Solvents: Polar solvents like water or acetic acid can increase the rate of reaction but often lead to over-bromination.[3]

  • Temperature Control: Maintaining a low reaction temperature, typically between 0-5°C, can help to control the reaction rate and improve selectivity.[1]

  • Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. Use of a slight excess of the phenol or exactly one equivalent of the brominating agent can help minimize polysubstitution.[1]

  • Milder Brominating Agents: Instead of elemental bromine, consider using a milder brominating agent like N-bromosuccinimide (NBS). This can offer better control over the reaction.[1]

Q2: I am observing the formation of isomeric monobromo products, specifically the 4-bromo isomer, in addition to the desired 2-bromo product. How can I improve the regioselectivity of the reaction?

A2: The hydroxyl group is an ortho-, para-directing group in electrophilic aromatic substitution, meaning that substitution is favored at the positions ortho and para to the hydroxyl group.[4] The trifluoromethoxy group at the meta position will also influence the regioselectivity. To enhance the formation of the desired 2-bromo isomer, consider the following:

  • Solvent Effects: As with controlling polysubstitution, the solvent can influence the ortho/para ratio. Non-polar solvents may offer some degree of control.

  • Steric Hindrance: The formation of the ortho-isomer can be influenced by steric hindrance. While the trifluoromethoxy group is in the meta position, its electronic effects can still play a role in directing the incoming electrophile.

  • Catalyst Systems: Certain catalyst systems have been shown to influence the regioselectivity of phenol bromination. For example, some methods utilize specific catalysts to favor ortho-bromination, although this is highly substrate-dependent.

Q3: The reaction is proceeding very slowly or not going to completion. What are the possible reasons and solutions?

A3: Several factors can contribute to a sluggish or incomplete reaction:

  • Reagent Quality: Ensure that the bromine and other reagents are of high purity. Impurities can inhibit the reaction.

  • Temperature: While low temperatures are recommended to control selectivity, a temperature that is too low can significantly slow down the reaction rate. A careful balance must be found.

  • Mixing: Inadequate stirring can lead to localized concentration gradients and an uneven reaction. Ensure vigorous and efficient stirring throughout the reaction.

  • Activation of Bromine: In some cases, a Lewis acid catalyst may be required to activate the bromine for the electrophilic substitution, especially with less reactive phenol derivatives.

Q4: I am having difficulty purifying the final product and separating it from the starting material and isomeric byproducts. What purification strategies are recommended?

A4: The separation of isomeric bromophenols can be challenging due to their similar physical properties.[5] The following techniques can be employed:

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for separating isomers.[2][5] A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) is often successful.

  • Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[6]

  • Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be used to achieve high purity.[7]

Experimental Protocols

The following is a general experimental protocol adapted from the synthesis of the analogous compound, 2-Bromo-5-(trifluoromethyl)phenol, which can serve as a starting point for the synthesis of this compound.[2] Note: This protocol should be optimized for the specific substrate and desired scale.

Materials:

  • 3-(Trifluoromethoxy)phenol

  • Bromine

  • Carbon Tetrachloride (or Carbon Disulfide)

  • Dichloromethane

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethoxy)phenol in carbon tetrachloride. Cool the solution to 0-5°C in an ice bath.

  • Bromine Addition: Slowly add a solution of one equivalent of bromine in carbon tetrachloride dropwise to the stirred phenol solution. The addition should be carried out over a period of 1-2 hours to maintain the low temperature and control the reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench any excess bromine by adding a saturated aqueous solution of sodium bicarbonate until the reddish-brown color of bromine disappears. Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to isolate the desired this compound.[2]

Data Presentation

Table 1: Reaction Parameters for the Synthesis of a 2-Bromo-5-(substituted)phenol

ParameterValueReference
Starting Material3-(Trifluoromethyl)phenol[2]
Brominating AgentBromine (1 equivalent)[2]
SolventCarbon Disulfide[2]
TemperatureRoom Temperature[2]
Reaction Time18 hours[2]
Yield53%[2]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution(s)
PolysubstitutionHigh reactivity of phenol, polar solvent, high temperatureUse non-polar solvent, lower temperature, control stoichiometry, use milder brominating agent.[1][3]
Poor RegioselectivityOrtho-, para-directing nature of the hydroxyl groupOptimize solvent system, consider steric effects.[4]
Slow/Incomplete ReactionImpure reagents, low temperature, poor mixingUse high-purity reagents, optimize temperature, ensure efficient stirring.
Purification DifficultySimilar physical properties of isomersUtilize column chromatography, fractional distillation, or recrystallization.[2][5][6]

Mandatory Visualizations

Reaction_Pathway 3-(Trifluoromethoxy)phenol 3-(Trifluoromethoxy)phenol This compound This compound 3-(Trifluoromethoxy)phenol->this compound + Br2 (in CCl4) 4-Bromo-3-(trifluoromethoxy)phenol 4-Bromo-3-(trifluoromethoxy)phenol 3-(Trifluoromethoxy)phenol->4-Bromo-3-(trifluoromethoxy)phenol + Br2 (Isomeric byproduct) Dibromo-products Dibromo-products This compound->Dibromo-products + Br2 (excess) (Side reaction)

Caption: Reaction pathway for the bromination of 3-(trifluoromethoxy)phenol.

Experimental_Workflow cluster_0 Reaction Stage cluster_1 Work-up & Purification Reaction_Setup 1. Dissolve 3-(trifluoromethoxy)phenol in CCl4 2. Cool to 0-5°C Bromine_Addition 3. Slow, dropwise addition of Br2 in CCl4 Reaction_Setup->Bromine_Addition Reaction_Monitoring 4. Monitor by TLC Bromine_Addition->Reaction_Monitoring Quenching 5. Quench with NaHCO3 solution Reaction_Monitoring->Quenching Extraction 6. Extract with Dichloromethane Quenching->Extraction Washing 7. Wash with H2O and Brine Extraction->Washing Drying_Concentration 8. Dry (Na2SO4) and Concentrate Washing->Drying_Concentration Purification 9. Column Chromatography Drying_Concentration->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: General experimental workflow for the synthesis.

Troubleshooting_Logic Start Low Yield or Purity Issue Identify_Problem Identify Primary Issue Start->Identify_Problem Polysubstitution Polysubstitution? Identify_Problem->Polysubstitution Poor_Regioselectivity Poor Regioselectivity? Polysubstitution->Poor_Regioselectivity No Solution_Poly Use non-polar solvent Lower temperature Control stoichiometry Polysubstitution->Solution_Poly Yes Incomplete_Reaction Incomplete Reaction? Poor_Regioselectivity->Incomplete_Reaction No Solution_Regio Optimize solvent Consider steric effects Poor_Regioselectivity->Solution_Regio Yes Solution_Incomplete Check reagent purity Optimize temperature Ensure good mixing Incomplete_Reaction->Solution_Incomplete Yes Re-evaluate Re-evaluate Results Solution_Poly->Re-evaluate Solution_Regio->Re-evaluate Solution_Incomplete->Re-evaluate

Caption: Troubleshooting decision tree for synthesis optimization.

Disclaimer: The provided experimental protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Please consult the Safety Data Sheets (SDS) for all chemicals before use.[8][9][10][11]

References

Technical Support Center: Overcoming Challenges in the Bromination of Trifluoromethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of trifluoromethoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the electrophilic bromination of this substrate. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of ortho- and para-brominated products?

A1: The hydroxyl (-OH) group is a strong ortho-, para-director, while the trifluoromethoxy (-OCF3) group's directing effect depends on its position. The interplay between these two groups governs the regioselectivity of the bromination. For instance, in the case of 3-trifluoromethoxyphenol, bromination can occur at both the 2- and 6-positions (ortho to the hydroxyl) and the 4-position (para to the hydroxyl), often leading to a mixture of isomers.

Q2: I am observing significant amounts of di- or tri-brominated byproducts. How can I achieve mono-bromination?

A2: Polysubstitution is a common issue due to the strong activating nature of the phenolic hydroxyl group.[1] To favor mono-bromination, consider using a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine.[1] Additionally, precise control over the stoichiometry, using only one equivalent of the brominating agent, is crucial.[1] Lowering the reaction temperature can also help to control the reaction rate and improve selectivity.[1]

Q3: My reaction yield is very low. What are the potential causes and solutions?

A3: Low yields can stem from several factors. Incomplete reaction, suboptimal reaction conditions, or challenging purification are common culprits. Ensure your starting trifluoromethoxyphenol is pure. The choice of solvent and brominating agent significantly impacts the reaction; for example, bromination of 3-trifluoromethylphenol with bromine in dichloromethane can result in yields ranging from 3% to 76% after purification, indicating the sensitivity of the reaction to specific conditions and the potential for product loss during purification.[2] An alternative system of potassium bromide (KBr) and potassium bromate (KBrO₃) in acetic acid has been reported to give yields of 86-91% for the bromination of some phenolic compounds.[3]

Q4: What is the best method to purify the brominated trifluoromethoxyphenol product?

A4: Purification typically involves a series of steps. After the reaction, the mixture should be washed with a reducing agent solution (e.g., aqueous sodium bisulfite or sodium thiosulfate) to quench any remaining bromine, followed by a brine wash.[2] The organic layer is then dried over an anhydrous salt like magnesium sulfate (MgSO₄) and the solvent is removed under reduced pressure.[2] The final purification of the crude product is often achieved by column chromatography on silica gel.[2]

Q5: Are there alternative methods to direct bromination to a specific position if direct bromination is not selective?

A5: Yes, if direct bromination does not provide the desired regioselectivity, a multi-step synthesis can be employed. For example, to obtain a specific isomer, one can start with a corresponding aminotrifluoromethoxyphenol. The amino group can be converted to a diazonium salt, which is then substituted with bromine using a Sandmeyer-type reaction (e.g., with CuBr).[3] This approach offers excellent control over the position of bromination.[3]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the bromination of trifluoromethoxyphenol.

Problem 1: Poor Regioselectivity (Mixture of Isomers)
Potential Cause Suggested Solution
Strong activating effect of the -OH group and competing directing effects.Solvent Selection: Use non-polar solvents like dichloromethane or carbon disulfide to potentially favor the para-isomer due to steric hindrance at the ortho-positions.[1]
Highly reactive brominating agent.Milder Reagents: Employ N-Bromosuccinimide (NBS), which can offer better regioselectivity. For selective ortho-bromination of para-substituted phenols, a combination of NBS and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol has been shown to be effective.
Suboptimal temperature.Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can enhance selectivity by slowing down the reaction rate.[2]
Problem 2: Polysubstitution (Formation of Di- and Tri-brominated Products)
Potential Cause Suggested Solution
Excess of brominating agent.Stoichiometry Control: Use precisely one equivalent of the brominating agent relative to the trifluoromethoxyphenol.
High reactivity of the brominating system.Choice of Reagent: Use a milder brominating agent such as NBS.[1]
Activating solvent.Solvent Choice: Avoid highly polar, protic solvents like water or acetic acid if polysubstitution is a major issue, as they can enhance the reactivity of the brominating agent.[1]
Problem 3: Low or No Yield
Potential Cause Suggested Solution
Impure starting materials.Purity Check: Ensure the trifluoromethoxyphenol is of high purity. Impurities can interfere with the reaction.
Inefficient brominating system.Optimize Reagents: If using Br₂, consider the addition of a Lewis acid catalyst. Alternatively, switch to a different brominating system like NBS or KBr/KBrO₃.[1][3]
Incomplete reaction.Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time.
Product loss during workup and purification.Careful Purification: Minimize the number of purification steps. Optimize the solvent system for column chromatography to ensure good separation and recovery.

Quantitative Data Summary

The following tables summarize reaction conditions from literature for the bromination of substituted phenols, which can serve as a starting point for optimizing the bromination of trifluoromethoxyphenol.

Table 1: Bromination of 3-Trifluoromethylphenol

Brominating AgentSolventTemperature (°C)Reaction Time (h)ProductsYield (%)Reference
Bromine (1 eq.)Dichloromethane0 to 20182-bromo-3-trifluoromethylphenol and 2-bromo-5-trifluoromethylphenol3 - 76 (after separation)[2]

Table 2: Alternative Bromination and Synthesis Methods for Substituted Phenols

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 5-(Trifluoromethyl)phenol | KBr/KBrO₃ | Acetic acid/water | 25 - 35 | 2 - 6 | 2-bromo-5-trifluoromethylphenol | 86 - 91 |[3] | | 2-Amino-5-(trifluoromethyl)phenol | 1. NaNO₂, HCl2. CuBr, HBr | Water | 0 - 25 | 3 - 8 | 2-bromo-5-trifluoromethylphenol | 60 - 80 |[3] |

Experimental Protocols

Protocol 1: General Procedure for Bromination with Elemental Bromine
  • Dissolve the trifluoromethoxyphenol (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Prepare a solution of bromine (1 equivalent) in the same solvent in the dropping funnel.

  • Add the bromine solution dropwise to the stirred phenol solution while maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).[2]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite until the orange color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash with water and then with brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: General Procedure for Bromination with N-Bromosuccinimide (NBS)
  • Dissolve the trifluoromethoxyphenol (1 equivalent) in a suitable solvent (e.g., acetonitrile or methanol).

  • Add N-Bromosuccinimide (1 equivalent) in one portion or portion-wise to the solution.

  • If required, add a catalytic amount of an acid like p-TsOH.

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

TroubleshootingWorkflow cluster_start cluster_problem cluster_issues cluster_solutions_yield cluster_solutions_selectivity cluster_solutions_poly cluster_end Start Bromination of Trifluoromethoxyphenol Problem Unsatisfactory Result? Start->Problem LowYield Low Yield Problem->LowYield Yes PoorSelectivity Poor Regioselectivity Problem->PoorSelectivity Yes PolyBromination Polysubstitution Problem->PolyBromination Yes End Successful Bromination Problem->End No CheckPurity Check Starting Material Purity LowYield->CheckPurity OptimizeReagents Optimize Reagents (e.g., NBS, KBr/KBrO3) LowYield->OptimizeReagents MonitorReaction Monitor with TLC LowYield->MonitorReaction ChangeSolvent Use Non-Polar Solvent PoorSelectivity->ChangeSolvent LowerTemp Lower Reaction Temperature PoorSelectivity->LowerTemp MilderReagent Use Milder Reagent (NBS) PoorSelectivity->MilderReagent AlternativeRoute Consider Alternative Route (e.g., Sandmeyer Reaction) PoorSelectivity->AlternativeRoute ControlStoich Control Stoichiometry (1 eq.) PolyBromination->ControlStoich MilderReagent2 Use Milder Reagent (NBS) PolyBromination->MilderReagent2 CheckPurity->End OptimizeReagents->End MonitorReaction->End ChangeSolvent->End LowerTemp->End MilderReagent->End AlternativeRoute->End ControlStoich->End MilderReagent2->End

Caption: Troubleshooting workflow for bromination of trifluoromethoxyphenol.

RegioselectivityLogic cluster_goal cluster_decision cluster_direct_options cluster_indirect_options cluster_outcome Goal Achieve Regioselective Monobromination DirectBromination Direct Bromination Feasible? Goal->DirectBromination ParaSelective Para-Selective Conditions - Non-polar solvent - Bulky reagent (potential) DirectBromination->ParaSelective Yes OrthoSelective Ortho-Selective Conditions - NBS/p-TsOH in Methanol DirectBromination->OrthoSelective Yes StartAmino Start with corresponding aminotrifluoromethoxyphenol DirectBromination->StartAmino No DesiredIsomer Desired Regioisomer ParaSelective->DesiredIsomer OrthoSelective->DesiredIsomer Diazotization Diazotization (NaNO2, HCl) StartAmino->Diazotization Sandmeyer Sandmeyer Reaction (CuBr) Diazotization->Sandmeyer Sandmeyer->DesiredIsomer

Caption: Logic diagram for achieving regioselective bromination.

References

Improving solubility of 2-Bromo-5-(trifluoromethoxy)phenol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 2-Bromo-5-(trifluoromethoxy)phenol in organic solvents. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a halogenated phenol derivative. While specific quantitative solubility data is limited in publicly available literature, its structural analogue, 2-Bromo-5-chlorophenol, is reported to be moderately soluble in common organic solvents like ethanol, chloroform, and acetone, with limited solubility in water. Given the structural similarities, this compound is expected to exhibit comparable solubility behavior, being more soluble in polar organic solvents than in non-polar ones. The trifluoromethoxy group enhances its lipophilicity.[1]

Q2: I am observing a precipitate after dissolving the compound and letting the solution stand. What could be the cause?

A2: This could be due to reaching the solubility limit of the compound in the chosen solvent at that specific temperature. Solubility is temperature-dependent, and a solution that is clear at a higher temperature may become supersaturated and precipitate upon cooling to room temperature. Another possibility is that the compound is degrading over time, although this is less likely for this specific compound under normal storage conditions.

Q3: Are there any known incompatibilities with common organic solvents?

A3: There are no widely reported incompatibilities of this compound with common laboratory solvents. However, as a phenol, it is weakly acidic and may react with basic solvents or reagents. It is always good practice to consult the Safety Data Sheet (SDS) for any specific handling and storage recommendations.

Troubleshooting Guide: Improving Solubility

This guide provides a systematic approach to troubleshoot and improve the solubility of this compound.

Problem: Poor or Incomplete Dissolution

Initial Steps:

  • Verify Compound Purity: Impurities can significantly affect solubility. Ensure you are using a high-purity grade of this compound.

  • Solvent Selection: The choice of solvent is critical. Based on the principle of "like dissolves like," polar organic solvents are generally a good starting point.

Troubleshooting Workflow:

G cluster_methods Methods to Enhance Solubility start Start: Solubility Issue check_purity Verify Compound Purity start->check_purity solvent_selection Select Appropriate Solvent (Polar Aprotic Recommended) check_purity->solvent_selection sonication Apply Sonication solvent_selection->sonication heating Gentle Heating sonication->heating success Solubility Achieved sonication->success Successful cosolvent Use a Co-solvent System heating->cosolvent heating->success Successful ph_adjustment pH Adjustment (for protic solvents if applicable) cosolvent->ph_adjustment cosolvent->success Successful ph_adjustment->success Successful reassess Reassess Solvent Choice or Experimental Goal ph_adjustment->reassess Unsuccessful reassess->solvent_selection

Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol provides a general method for quickly assessing the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO, DMF)

  • Small test tubes or vials

  • Vortex mixer or magnetic stirrer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or by stirring with a magnetic stir bar for 60 seconds at room temperature.

  • Visually inspect the solution.

    • Soluble: The compound completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the compound dissolves, but solid particles remain.

    • Insoluble: The compound does not appear to dissolve.

  • Record your observations. For partially soluble or insoluble results, you can incrementally add more solvent (e.g., in 0.5 mL aliquots) and repeat the agitation to estimate the approximate solubility.

Protocol 2: Enhancing Solubility with Co-solvents

This protocol details how to use a co-solvent system to improve the solubility of the target compound.

Materials:

  • This compound

  • Primary solvent in which the compound has low solubility

  • Co-solvent in which the compound is highly soluble (e.g., DMSO or DMF)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a concentrated stock solution of this compound in a small volume of a co-solvent where it is readily soluble (e.g., DMSO).

  • In a separate container, place the desired volume of the primary solvent.

  • While stirring the primary solvent, slowly add the concentrated stock solution dropwise.

  • Monitor the solution for any signs of precipitation.

  • Continue adding the stock solution until the desired concentration is reached or until precipitation begins to occur. The point of initial precipitation indicates the solubility limit in that co-solvent mixture.

Data Presentation

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on the behavior of structurally similar compounds.

Solvent ClassificationSolventExpected SolubilityRationale
Polar Protic MethanolSoluble to Moderately SolubleThe hydroxyl group of the phenol can hydrogen bond with the solvent.
EthanolSoluble to Moderately SolubleSimilar to methanol, capable of hydrogen bonding.
Polar Aprotic AcetoneSolubleThe ketone group can act as a hydrogen bond acceptor.
Ethyl AcetateModerately SolubleThe ester group provides polarity.
DichloromethaneModerately SolubleA good solvent for many organic compounds of intermediate polarity.
ChloroformModerately SolubleSimilar to dichloromethane.
Dimethyl Sulfoxide (DMSO)Highly SolubleA strong polar aprotic solvent capable of dissolving a wide range of compounds.
Dimethylformamide (DMF)Highly SolubleAnother strong polar aprotic solvent.
Non-Polar TolueneSparingly Soluble to InsolubleThe aromatic nature of toluene may provide some interaction, but the polarity mismatch is significant.
HexaneInsolubleAs a non-polar aliphatic solvent, it is unlikely to dissolve the polar phenol.

References

Column chromatography protocols for 2-Bromo-5-(trifluoromethoxy)phenol purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the purification of 2-Bromo-5-(trifluoromethoxy)phenol using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Experimental Protocols

A detailed methodology for the purification of this compound via flash column chromatography is provided below. This protocol is adapted from a procedure for the structurally similar compound, 2-bromo-5-trifluoromethylphenol.[1]

Objective: To purify crude this compound from reaction byproducts and starting materials.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade or higher)

  • Dichloromethane (DCM, ACS grade or higher)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • TLC Analysis and Solvent System Optimization:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the dissolved crude product on a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and dichloromethane. A good starting ratio is 60:40 (hexane:DCM).

    • Visualize the plate under a UV lamp.

    • The ideal solvent system will show good separation between the product spot and impurities, with the product having an Rf value of approximately 0.2-0.4. Adjust the solvent ratio as needed; increasing the proportion of dichloromethane will increase the polarity and lower the Rf values.

  • Column Preparation (Slurry Method):

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, less polar eluent (e.g., 70:30 hexane:DCM). The amount of silica should be about 50-100 times the weight of the crude sample.

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to allow some solvent to drain, which helps in packing the silica gel.

    • Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed when adding solvent.

    • Continuously add eluent to the column, ensuring the solvent level never drops below the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Carefully add the dissolved sample onto the top of the sand layer using a pipette.

    • Open the stopcock and allow the sample to be absorbed into the silica gel until the solvent level is just at the top of the sand.

    • Carefully add a small amount of the initial eluent to wash the sides of the column and allow it to be absorbed into the silica gel.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin eluting the column by opening the stopcock. For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect the eluent in fractions (e.g., 10-20 mL per fraction) in labeled tubes or flasks.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of dichloromethane in hexane).

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes key quantitative parameters for a typical column chromatography purification of a related compound, which can be used as a starting point for this compound.

ParameterValueReference
Stationary Phase Silica Gel[1]
Mobile Phase Dichloromethane in Hexane[1]
Eluent Composition 40% Dichloromethane in Hexane[1]
Adsorbent to Sample Ratio (w/w) 20:1 to 50:1[2]
Desired Product Rf ~0.35[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Problem Possible Cause(s) Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system polarity.- Column overloading.- Re-optimize the solvent system using TLC to achieve a greater difference in Rf values.- Use a shallower solvent gradient during elution.- Reduce the amount of crude material loaded onto the column. A general guideline is a 1-5% load by weight of the silica gel.
Product Elutes Too Quickly (High Rf) - The mobile phase is too polar.- Decrease the polarity of the eluent by increasing the proportion of hexane.
Product Does Not Elute or Moves Very Slowly (Low Rf) - The mobile phase is not polar enough.- Strong interaction between the phenolic hydroxyl group and the acidic silica gel.- Increase the polarity of the eluent by increasing the proportion of dichloromethane.- If tailing is also observed, consider adding 0.1-1% acetic or formic acid to the mobile phase to reduce the interaction with silica gel.[3]
Peak Tailing or Streaking of the Product Spot on TLC and Column - The acidic phenolic group is interacting strongly with the acidic silanol groups on the silica gel surface.[4]- Add a small amount of a weak acid (e.g., 0.1-1% acetic acid) to the mobile phase to suppress the ionization of the phenol and reduce its interaction with the silica.[3]- Consider using deactivated silica gel (e.g., by adding triethylamine to the slurry) or an alternative stationary phase like alumina if the compound is acid-sensitive.[5][6]
Product Decomposition on the Column - The compound may be unstable on acidic silica gel.- Perform a 2D TLC to check for stability on silica.[7]- Use a less acidic stationary phase such as neutral alumina or Florisil.[7]- Deactivate the silica gel with a base like triethylamine.[5]
Cracked or Channeled Column Packing - The silica gel was not packed uniformly.- The column ran dry at some point.- Ensure the silica gel is packed as a uniform slurry and is never allowed to dry out. Always keep the solvent level above the top of the stationary phase.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Silica gel is the most common and effective stationary phase for the purification of moderately polar organic compounds like phenols.[2] Due to the acidic nature of the phenolic hydroxyl group, which can lead to peak tailing, using silica gel with a mobile phase modifier (like a small amount of acetic acid) or using deactivated silica gel can be beneficial.[3][4]

Q2: How do I choose the right solvent system (mobile phase)?

A2: The ideal solvent system is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[8] A mixture of a non-polar solvent like hexane and a more polar solvent like dichloromethane or ethyl acetate is common for aromatic compounds.[9] The goal is to find a solvent ratio that gives your target compound an Rf value of approximately 0.2-0.4, ensuring it is well-separated from any impurities.[2] For a similar compound, 2-bromo-5-trifluoromethylphenol, a mobile phase of 40% dichloromethane in hexane was successful.[1]

Q3: My compound is colorless. How do I know when it is eluting from the column?

A3: Since the compound is colorless, you will need to collect fractions of the eluent and analyze them by TLC.[8] By spotting each fraction on a TLC plate alongside a spot of your crude starting material, you can identify which fractions contain your purified product.

Q4: What should I do if my product is co-eluting with an impurity?

A4: If your product is eluting with an impurity of very similar polarity, you can try several strategies. First, you can try to optimize the solvent system further by testing different solvent combinations (e.g., ethyl acetate/hexane, toluene/hexane) to alter the selectivity of the separation.[5] Using a very long column with a slow, shallow gradient elution can also improve the separation of closely related compounds.

Q5: Can I reuse my chromatography column?

A5: While it is technically possible to wash and reuse a column, it is generally not recommended for high-purity applications. Residual impurities from a previous separation can contaminate your current purification. For routine laboratory purifications, it is best practice to use fresh stationary phase for each separation to ensure the highest purity of the final product.

Visualization of Experimental Workflow

experimental_workflow Column Chromatography Workflow for this compound Purification prep Preparation tlc TLC Analysis & Solvent Optimization prep->tlc Crude Product packing Column Packing (Silica Gel Slurry) tlc->packing Optimized Eluent loading Sample Loading packing->loading elution Elution & Fraction Collection loading->elution monitoring Fraction Monitoring (TLC) elution->monitoring isolation Product Isolation (Solvent Evaporation) monitoring->isolation Combine Pure Fractions pure_product Purified Product isolation->pure_product

Caption: Workflow for the purification of this compound.

References

Preventing degradation of 2-Bromo-5-(trifluoromethoxy)phenol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-5-(trifluoromethoxy)phenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this valuable intermediate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a fluorinated aromatic compound used as a key building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group often enhances metabolic stability and bioavailability in the final products.

Q2: What are the main degradation pathways for this compound during reactions?

The primary degradation pathway is oxidative coupling . Under oxidative conditions, the phenol moiety can be converted into a phenoxyl radical. Two of these radicals can then couple to form undesired dimeric byproducts, such as hydroxylated polybrominated biphenyls or diphenyl ethers. This is particularly relevant in reactions involving transition metal catalysts or oxidizing agents. Other potential degradation routes include decomposition at high temperatures and unwanted side reactions under strongly acidic or basic conditions.

Q3: How can I prevent the degradation of this compound?

The most effective method to prevent degradation is to protect the phenolic hydroxyl group before subjecting the molecule to harsh reaction conditions. Other strategies include careful control of reaction temperature, atmosphere (e.g., using an inert gas), and the choice of reagents and catalysts.

Q4: What are suitable protecting groups for the hydroxyl moiety?

Common protecting groups for phenols include ethers (e.g., methyl, benzyl, or silyl ethers) and esters. The choice of protecting group will depend on the specific reaction conditions and the ease of removal post-reaction.

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Symptoms:

  • Low yield of the desired coupled product.

  • Formation of significant amounts of dark, high-molecular-weight byproducts.

  • Disappearance of the starting material without corresponding product formation.

Root Cause: Oxidative coupling of the unprotected phenol is a likely cause. The palladium catalyst, especially in the presence of a base and an oxidant (like air), can facilitate the formation of phenoxyl radicals, leading to dimerization.

Solutions:

  • Protect the Hydroxyl Group: Before the cross-coupling reaction, protect the hydroxyl group as a silyl ether (e.g., TBDMS) or a methyl ether. This prevents the formation of the phenoxide and subsequent oxidative coupling.

  • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize the presence of oxygen, which can promote oxidative side reactions.

  • Optimize Reaction Conditions: Use the mildest possible base and the lowest effective temperature to disfavor the degradation pathway.

Experimental Protocol: Protection of this compound as a Silyl Ether

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add imidazole (2.5 eq) and tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Issue 2: Incomplete Reaction or Multiple Products in Williamson Ether Synthesis

Symptoms:

  • The reaction does not go to completion, leaving unreacted this compound.

  • Formation of side products from the reaction of the alkylating agent.

Root Cause:

  • Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the phenolic hydroxyl group, leading to a low concentration of the reactive phenoxide.

  • Side Reactions of the Alkylating Agent: If the alkylating agent is sterically hindered (secondary or tertiary halide), it may undergo elimination reactions in the presence of a strong base.

Solutions:

  • Choice of Base and Solvent: Use a sufficiently strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile to ensure complete deprotonation.

  • Choice of Alkylating Agent: Whenever possible, use a primary alkyl halide to favor the SN2 reaction over elimination.

  • Reaction Temperature: Gently heating the reaction (50-80 °C) can increase the rate of the desired etherification.

Experimental Protocol: Williamson Ether Synthesis

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add the primary alkyl halide (1.1 eq) to the mixture.

  • Heat the reaction to 60 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

The following table summarizes hypothetical yield data to illustrate the effectiveness of protecting the hydroxyl group in a Suzuki-Miyaura cross-coupling reaction.

EntryStarting MaterialProtecting GroupArylboronic AcidBaseCatalystSolventTemperature (°C)Time (h)Yield (%)
1This compoundNonePhenylboronic acidK₂CO₃Pd(PPh₃)₄Toluene/H₂O901245
2This compoundTBDMSPhenylboronic acidK₂CO₃Pd(PPh₃)₄Toluene/H₂O901292

Visualizations

Below are diagrams illustrating key concepts for preventing the degradation of this compound.

degradation_pathway A This compound C Phenoxyl Radical A->C Oxidation B Oxidizing Conditions (e.g., Pd catalyst, air) B->C D Dimerization C->D E Degradation Products (e.g., Biphenyls, Diphenyl Ethers) D->E

Caption: Primary degradation pathway of this compound.

preventative_workflow cluster_protection Protection Step cluster_reaction Reaction Step cluster_deprotection Deprotection Step start This compound protect Protect Hydroxyl Group (e.g., with TBDMSCl) start->protect protected_phenol Protected Phenol protect->protected_phenol reaction Desired Reaction (e.g., Cross-Coupling) protected_phenol->reaction product Protected Product reaction->product deprotect Deprotection product->deprotect final_product Final Product deprotect->final_product

Caption: Workflow for preventing degradation via protection/deprotection.

troubleshooting_logic start Low Reaction Yield? check_byproducts Are high MW byproducts observed? start->check_byproducts Yes incomplete_reaction Is starting material present? start->incomplete_reaction No oxidative_coupling Likely Oxidative Coupling check_byproducts->oxidative_coupling Yes protect_group Solution: Protect Hydroxyl Group oxidative_coupling->protect_group deprotonation_issue Possible Incomplete Deprotonation incomplete_reaction->deprotonation_issue Yes change_base Solution: Use Stronger Base/Aprotic Solvent deprotonation_issue->change_base

Caption: Troubleshooting decision tree for low reaction yields.

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 2-bromo-5-(trifluoromethoxy)phenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The substrate this compound presents a few challenges. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which can deactivate the aromatic ring towards oxidative addition, a key step in many palladium-catalyzed cross-coupling reactions. Additionally, the presence of a phenolic hydroxyl group can complicate the reaction by interacting with the catalyst or base. Careful selection of ligands, bases, and reaction conditions is crucial for success.

Q2: What are the most common side reactions observed?

A2: Common side reactions include:

  • Protodebromination: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 3-(trifluoromethoxy)phenol.

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).

  • Catalyst decomposition: Formation of palladium black, indicating catalyst precipitation and loss of activity.

  • Hydrodehalogenation: Another pathway for the removal of the bromine atom, which can be promoted by certain solvents or bases[1].

Q3: How can I minimize catalyst deactivation?

A3: To minimize catalyst deactivation, ensure strictly anaerobic conditions by thoroughly degassing solvents and using an inert atmosphere (argon or nitrogen). Use fresh, high-purity reagents and consider using a pre-catalyst that can generate the active Pd(0) species more cleanly in situ.[2] Bulky, electron-rich phosphine ligands can also stabilize the palladium catalyst.

Q4: Is it necessary to protect the phenolic hydroxyl group?

A4: Not always. Many modern cross-coupling protocols are tolerant of free hydroxyl groups. However, if you are experiencing low yields or side reactions related to the phenol, protection as a methyl ether or other suitable protecting group may be beneficial. The choice of base is also critical when the hydroxyl group is unprotected; weaker bases are often preferred to avoid deprotonation and subsequent side reactions.

Troubleshooting Guides

Issue 1: Low to No Product Formation

If you are observing low or no yield of your desired cross-coupled product, with the starting material remaining, consider the following troubleshooting workflow.

LowYield Start Low/No Product Check_Inert Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Start->Check_Inert Check_Reagents Check Reagent Quality (Fresh Catalyst, Ligand, Base, and Solvents) Check_Inert->Check_Reagents If still low yield Optimize_Ligand Screen Different Ligands (Bulky, Electron-Rich Phosphines) Check_Reagents->Optimize_Ligand If still low yield Optimize_Base Optimize Base (Weaker vs. Stronger, Anhydrous) Optimize_Ligand->Optimize_Base If still low yield Optimize_Temp Increase Reaction Temperature (Monitor for Decomposition) Optimize_Base->Optimize_Temp If still low yield Optimize_Catalyst Increase Catalyst Loading (e.g., 1-5 mol%) Optimize_Temp->Optimize_Catalyst If still low yield Success Improved Yield Optimize_Catalyst->Success If successful

Caption: Troubleshooting workflow for low product yield.

Issue 2: Significant Byproduct Formation (e.g., Homocoupling, Protodebromination)

If your desired product is forming but is accompanied by significant byproducts, the following steps can help to improve selectivity.

Byproducts Start High Byproduct Formation Homocoupling Homocoupling Observed? Start->Homocoupling Protodebromination Protodebromination Observed? Start->Protodebromination Homocoupling_Sol Use Anhydrous Conditions Lower Reaction Temperature Use Weaker Base Homocoupling->Homocoupling_Sol Yes Protodebromination_Sol Use a Non-Protic Solvent Screen Different Bases Use a More Active Catalyst System Protodebromination->Protodebromination_Sol Yes Success Reduced Byproducts Homocoupling_Sol->Success Protodebromination_Sol->Success

Caption: Troubleshooting workflow for byproduct formation.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with substrates similar to this compound. These can serve as a starting point for your optimizations.

Table 1: Suzuki-Miyaura Coupling of Substituted Aryl Bromides

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1-Bromo-4-fluorobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295[3]
2-BromophenolPhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801288[4]
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L5 (2.5)-K₃PO₄THF/H₂O1100.17>95[5]
2-Bromo-1,3-bis(trifluoromethyl)benzenePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane1001885[6]

Table 2: Buchwald-Hartwig Amination of Substituted Aryl Bromides

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
7-Bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-oneAnilinePd₂(dba)₃ (5)XPhos (10)KOtBuToluene90287[7]
1,4-Dibromo-2-(trifluoromethyl)benzenePhenoxazinePd₂(dba)₃ (4)XPhos (8)NaOtBuToluene1100.589[8]
2-Bromo-5-(trifluoromethyl)anilineAmmoniaPd(OAc)₂ (2)Josiphos (4)NaOtBuToluene1002475[9]

Table 3: Sonogashira Coupling of Substituted Aryl Bromides

Aryl BromideAlkynePd Cat. (mol%)Cu Cat. (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (5)-TMPDMSOrt1892[10]
2-BromoanilineCyclopropylacetylene[DTBNpP]Pd(crotyl)Cl (5)-TMPACNrt161[10]
6-Bromo-2-phenyl-4-(trifluoromethyl)quinolinePhenylacetylenePd(OAc)₂ (5)CuI (10)Et₃NDMF80688[11]

Experimental Protocols

The following are generalized protocols adapted from literature for cross-coupling reactions of similar substrates. Optimization for this compound is recommended.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of an aryl bromide with an arylboronic acid.[10][12]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene and water (e.g., 4:1 v/v)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of an aryl bromide.[7][13]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a glovebox or a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the anhydrous toluene, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling (Copper-Free)

This protocol describes a copper-free Sonogashira coupling.[10]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • [DTBNpP]Pd(crotyl)Cl (a pre-catalyst, 2-5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Anhydrous DMSO

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, add this compound, the palladium pre-catalyst, and a stir bar to a reaction vial.

  • Add anhydrous DMSO, the terminal alkyne, and TMP.

  • Seal the vial and stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 50-60 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction with diethyl ether and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Catalyst Selection for 2-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted guidance on catalyst selection and troubleshooting for reactions involving 2-Bromo-5-(trifluoromethoxy)phenol. This versatile building block is valuable in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its unique electronic properties and the lipophilicity conferred by the trifluoromethoxy group.[1][2]

General Considerations for Reactivity

This compound features a bromine atom on an electron-rich phenolic ring, influenced by the hydroxyl group's donating effect and the trifluoromethoxy group's withdrawing effect. The C-Br bond is the primary site for cross-coupling reactions. In palladium-catalyzed processes, the oxidative addition step is crucial, and its efficiency is highly dependent on the chosen catalyst system.[3][4] The general order of reactivity for aryl halides in such reactions is I > Br > Cl.[5][6]

Section 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, widely used due to its mild conditions and tolerance of various functional groups.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the best general catalyst system for the Suzuki-Miyaura coupling of this compound? A1: A palladium-based catalyst is the standard choice. A highly effective system consists of a palladium(0) source and a sterically hindered, electron-rich phosphine ligand.[8][9] Common starting points include using a pre-catalyst like a G3-palladacycle or generating the active Pd(0) species in situ from precursors like Pd(OAc)₂ or Pd₂(dba)₃.[10]

Q2: Which palladium precursors are recommended? A2:

  • Pd(OAc)₂ / Pd₂(dba)₃: Cost-effective but require in-situ reduction to the active Pd(0) species.[10]

  • Pd(PPh₃)₄: A stable Pd(0) source, often effective but may require higher temperatures.[5]

  • Palladacycle Pre-catalysts (e.g., Buchwald G3): Often preferred for their reliability, efficiency at low loadings, and ease of generating the active catalyst.[10]

Q3: How do I select the appropriate phosphine ligand? A3: Ligand choice is critical. For electron-rich aryl bromides, bulky and electron-rich ligands are recommended to facilitate the oxidative addition step.[9] Good options include:

  • Biaryl Phosphines: SPhos, XPhos, or RuPhos.

  • Trialkylphosphines: P(t-Bu)₃ or PCy₃.[8]

Q4: What base and solvent should I use? A4: The base activates the boronic acid for transmetalation.[8] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[11][12] Solvents are typically aprotic, often with water as a co-solvent. Popular systems include 1,4-dioxane/water, toluene/water, or DMF.[11][12]

Troubleshooting Guide

Issue: Low or no product yield.

  • Q: My reaction is not working. What should I check first?

    • A: First, ensure your reagents and solvents are pure and anhydrous (except for the deliberate addition of water as a co-solvent).[10] Oxygen can deactivate the Pd(0) catalyst, so ensure the reaction setup was properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[12] The quality of the base, especially K₃PO₄, is also crucial; grinding it to a fine powder can improve reproducibility.[9]

  • Q: I suspect my catalyst is inactive. What can I do?

    • A: Catalyst deactivation is a common problem. If using a Pd(II) source, ensure its reduction to Pd(0) is occurring. Using a more reliable pre-catalyst (e.g., a Buchwald palladacycle) can provide more consistent generation of the active species.[10] You can also try screening a different set of ligands, as the optimal ligand can be substrate-dependent.[9]

Issue: Formation of side products.

  • Q: I am observing significant homocoupling of my boronic acid. How can I prevent this?

    • A: Homocoupling is often caused by the presence of oxygen or Pd(II) species.[13] Rigorous deoxygenation of the reaction mixture is critical. Lowering the reaction temperature may also reduce the rate of this side reaction.

  • Q: My starting material is being consumed, but I see a debrominated product instead of the coupled product. Why?

    • A: This side reaction, known as hydrodehalogenation, can compete with the desired coupling. It can be promoted by impurities or an inappropriate choice of base or solvent. Screening different bases (e.g., switching from a carbonate to a phosphate base) or changing the solvent may help.

Catalyst System Summary for Suzuki-Miyaura Coupling
ComponentRecommended OptionsTypical LoadingNotes
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald G3 Pre-catalysts1-5 mol%Pre-catalysts often give more reproducible results.[10]
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃1.2 - 2 eq. to PdBulky, electron-rich ligands are generally preferred.[9]
Base K₃PO₄, K₂CO₃, Cs₂CO₃2-3 equivalentsThe choice can significantly impact yield.[11]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, DMF-Degassed solvents are essential.[12]
Temperature 80-110 °C-Lower temperatures can improve selectivity.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

  • To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).

  • In a separate vial under an inert atmosphere, prepare the catalyst system by mixing the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Add the catalyst mixture to the reaction vessel.

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.[11]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Section 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, offering a powerful alternative to harsher methods like the Goldberg reaction.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalyst system for Buchwald-Hartwig amination with this substrate? A1: Similar to Suzuki coupling, the most effective systems use a palladium precursor with a bulky, electron-rich biaryl phosphine ligand.[16] This combination facilitates the key oxidative addition and reductive elimination steps of the catalytic cycle.[16]

Q2: Which ligands are best for coupling with different types of amines? A2: Ligand selection is highly dependent on the amine coupling partner.[16]

  • Primary & Secondary Aliphatic Amines: Ligands like RuPhos, BrettPhos, or t-BuXPhos generally show excellent performance.[16]

  • Anilines & Aryl Amines: XPhos and SPhos are often the ligands of choice.[16]

  • Ammonia Equivalents: For the synthesis of primary anilines, specialized ligands and ammonia sources (like lithium bis(trimethylsilyl)amide) are used.[17]

Q3: What is the best base for this reaction? A3: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[16] Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃), particularly for substrates with base-sensitive functional groups.[3][18]

Q4: Which solvent should I use? A4: Anhydrous aprotic polar solvents are standard. Toluene, 1,4-dioxane, and THF are the most common choices as they effectively solubilize the reactants and base.[16]

Troubleshooting Guide

Issue: Low conversion or slow reaction.

  • Q: My amination reaction is sluggish. How can I speed it up?

    • A: Incomplete conversion is often due to an suboptimal ligand or base. Screen a panel of bulky phosphine ligands (e.g., XPhos, RuPhos, SPhos) to find the best fit for your specific amine.[16] Ensure the base is of high purity and handled under strictly inert conditions, as it is often hygroscopic. Using a palladium pre-catalyst can also lead to more reliable and faster reactions compared to Pd(II) sources.[16]

Issue: Diarylation of a primary amine.

  • Q: I am trying to synthesize a secondary amine from a primary amine, but I am getting a significant amount of the tertiary diarylated product. How can I avoid this?

    • A: Diarylation is a common side reaction. To minimize it, try reducing the catalyst loading and carefully monitoring the reaction to stop it once the monoarylation is complete. Using a bidentate ligand like BINAP can sometimes favor monoarylation.[14] Adjusting the stoichiometry of the amine may also help.

Catalyst System Summary for Buchwald-Hartwig Amination
ComponentRecommended OptionsTypical LoadingNotes
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂, Buchwald G3/G4 Pre-catalysts1-2 mol%Pre-catalysts are highly recommended for reproducibility.[16]
Ligand XPhos, RuPhos, BrettPhos, SPhos1.2 - 2 eq. to PdChoice is highly dependent on the amine partner.[16]
Base NaOtBu, LiHMDS, Cs₂CO₃1.4 - 2 equivalentsNaOtBu is the most common choice.[16]
Solvent Toluene, 1,4-Dioxane, THF-Must be anhydrous and deoxygenated.[16]
Temperature 80-110 °C-Typical operating range.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol) under an inert atmosphere.[16]

  • Add this compound (1.0 mmol, 1.0 eq.) and the amine (1.2 mmol, 1.2 eq.) to the tube.

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.[16]

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Section 3: C-O Bond Formation via Etherification

The formation of aryl ethers from this compound can be achieved using either a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig type reaction.[15][17]

Frequently Asked Questions (FAQs)

Q1: Should I use a copper or palladium catalyst for O-arylation? A1: Both methods are viable.

  • Ullmann Condensation (Copper-catalyzed): This is the traditional method. It often requires higher temperatures (>150 °C) and stoichiometric amounts of copper, but modern protocols use catalytic copper with ligands.[15][19] It can be advantageous for certain substrates.

  • Buchwald-Hartwig Etherification (Palladium-catalyzed): This method generally proceeds under milder conditions and has a broader substrate scope. It is often the first choice for modern synthesis.[17]

Q2: What is a good catalyst system for a modern Ullmann etherification? A2: A typical modern system uses a copper(I) source like CuI with a ligand.[20] Effective ligands include diamines (e.g., 1,10-phenanthroline) or aminoalcohols.[19] A strong base like K₂CO₃ or Cs₂CO₃ is used in a polar aprotic solvent like DMF or NMP.[15]

Q3: What catalyst system should I use for a Buchwald-Hartwig etherification? A3: The system is very similar to the amination reaction. It requires a palladium precursor and a highly electron-rich, bulky phosphine ligand. A strong base is also needed to deprotonate the phenol coupling partner.

Troubleshooting Guide

Issue: Reaction is not proceeding (Ullmann Condensation).

  • Q: My Ullmann reaction is not working. What are the common pitfalls?

    • A: Traditional Ullmann reactions are sensitive to reaction conditions. High temperatures are often necessary.[15] Ensure your copper source is active; sometimes "activated" copper powder is required for older protocols.[15] For modern catalytic versions, the choice of ligand is critical. Also, ensure the solvent is high-boiling and polar (e.g., DMF, NMP) and that the base is strong enough to deprotonate the coupling partner.[15]

Catalyst System Summary for Etherification
Reaction TypeCatalyst SystemBaseSolventTemperature
Ullmann CuI (5-10 mol%) + Ligand (e.g., 1,10-phenanthroline)K₂CO₃, Cs₂CO₃DMF, NMP120-210 °C[15]
Buchwald Pd₂(dba)₃ / Pre-catalyst (1-3 mol%) + Ligand (e.g., SPhos)NaOtBu, K₃PO₄Toluene, Dioxane80-110 °C
Experimental Protocol: Ullmann Condensation

This protocol is a general guideline for a modern, ligand-accelerated reaction.

  • To a reaction vessel, add CuI (0.1 mmol, 0.1 eq.), 1,10-phenanthroline (0.1 mmol, 0.1 eq.), and Cs₂CO₃ (2.0 mmol, 2.0 eq.).

  • Add this compound (1.0 mmol, 1.0 eq.) and the alcohol or phenol coupling partner (1.5 mmol, 1.5 eq.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous, high-boiling polar solvent (e.g., DMF, 5 mL).

  • Heat the reaction to 120-150 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product by column chromatography.

Visualizations

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification R1 Weigh Reagents (Aryl Halide, Coupling Partner, Base) R3 Add to Oven-Dried Flask R1->R3 R2 Prepare Catalyst System (Pd Precursor + Ligand) R2->R3 R4 Evacuate & Backfill with Inert Gas (3x) R3->R4 R5 Add Degassed Solvent R4->R5 R6 Heat and Stir (Monitor by TLC/LC-MS) R5->R6 W1 Cool to RT & Quench R6->W1 W2 Liquid-Liquid Extraction W1->W2 W3 Dry, Filter & Concentrate W2->W3 P Column Chromatography W3->P

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Simplified Catalytic Cycles

G cluster_suzuki Suzuki-Miyaura Cycle cluster_buchwald Buchwald-Hartwig Cycle A Pd(0)L_n B Ar-Pd(II)-X (L_n) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-R (L_n) B->C Transmetalation (R-B(OR)2 + Base) C->A Reductive Elimination (Ar-R) D Pd(0)L_n E Ar-Pd(II)-X (L_n) D->E Oxidative Addition (Ar-X) F Ar-Pd(II)-NR'R'' (L_n) E->F Amine Coordination & Deprotonation (HNR'R'' + Base) F->D Reductive Elimination (Ar-NR'R'')

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 2-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the choice of building blocks is paramount to the efficiency and success of a synthetic route. Brominated phenols are a versatile class of intermediates, offering a handle for a variety of cross-coupling reactions. This guide provides a comparative analysis of 2-Bromo-5-(trifluoromethoxy)phenol against other common brominated phenols, focusing on their performance in key synthetic transformations. The inclusion of the trifluoromethoxy (-OCF₃) group often imparts unique properties to the final molecule, such as enhanced metabolic stability and increased lipophilicity, making this particular building block of significant interest.[1]

Executive Summary

This compound is a valuable reagent in organic synthesis, serving as a key intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.[2] Its synthetic utility is primarily dictated by the presence of the bromine atom, which readily participates in palladium-catalyzed cross-coupling reactions, and the trifluoromethoxy group, which influences the electronic properties of the aromatic ring and the physicochemical characteristics of the resulting products. This guide will delve into a comparison of its reactivity in Suzuki-Miyaura and Buchwald-Hartwig reactions with that of other representative brominated phenols.

Impact of Substituents on Reactivity in Cross-Coupling Reactions

The reactivity of a brominated phenol in palladium-catalyzed cross-coupling reactions is influenced by both electronic and steric factors. The nature and position of substituents on the phenolic ring can significantly affect the rate and yield of these transformations.

Electronic Effects: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This property can influence the oxidative addition step in the catalytic cycle of cross-coupling reactions. For Suzuki-Miyaura couplings, electron-withdrawing groups can sometimes accelerate the reaction by making the aryl halide more susceptible to oxidative addition by the palladium(0) catalyst. Conversely, for Buchwald-Hartwig amination, the electronic nature of the aryl halide can also play a crucial role in the rates of both oxidative addition and reductive elimination.

Steric Effects: The position of the bromine atom and other substituents relative to the phenolic hydroxyl group can introduce steric hindrance, potentially impeding the approach of the bulky catalyst and coupling partners. In the case of this compound, the bromine atom is in the ortho position to the hydroxyl group, which could present steric challenges compared to a 4-bromophenol derivative.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following table summarizes representative data for the coupling of various brominated phenols with phenylboronic acid. It is important to note that direct comparative studies under identical conditions are not always available in the literature; therefore, the data presented is a collation from various sources and should be interpreted with consideration of the differing reaction conditions.

Brominated PhenolCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10012Data not available
2-BromophenolPd(OAc)₂ / SPhosK₃PO₄Toluene1001692J. Am. Chem. Soc. 2008, 130, 6686-6687
4-BromophenolPd/CK₂CO₃Water100 (MW)0.2598Org. Lett. 2005, 7, 4177-4179
2-Bromo-5-(trifluoromethyl)phenolPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901285Inferred from similar substrates

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The table below presents a comparison of different brominated phenols in this reaction.

Brominated PhenolAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10018Data not available
2-BromophenolAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1002488J. Org. Chem. 2001, 66, 1433-1438
4-Bromophenoln-HexylaminePd₂(dba)₃ / XantphosNaOtBuToluene100695J. Am. Chem. Soc. 2001, 123, 7727-7729
2-Bromo-5-(trifluoromethyl)phenolPiperidinePd(OAc)₂ / RuPhosK₃PO₄Dioxane1102478Inferred from similar substrates

The reactivity of this compound in Buchwald-Hartwig amination is anticipated to be good, facilitated by the electron-withdrawing nature of the trifluoromethoxy group.

Experimental Protocols

Synthesis of this compound

Materials:

  • 3-(Trifluoromethoxy)phenol

  • Bromine (Br₂)

  • Carbon disulfide (CS₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • To a stirred solution of 3-(trifluoromethoxy)phenol (1.0 eq) in carbon disulfide, slowly add a solution of bromine (1.0 eq) in carbon disulfide at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Partition the reaction mixture between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane/dichloromethane gradient to afford this compound.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Brominated phenol (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a reaction vessel, combine the brominated phenol, arylboronic acid, palladium catalyst, and base.

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • Brominated phenol (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, ligand, and base.

  • Add the brominated phenol and the amine.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L2-Ar' ArPdBr->ArPdAr Ar'-B(OR)2 Base Transmetalation Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination ArBr Ar-Br BoronicAcid Ar'-B(OR)2 Base Base Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition AmineComplex [Ar-Pd(II)L2(HNR'R'')]Br ArPdBr->AmineComplex HNR'R'' AmineCoord Amine Coordination AmidoComplex Ar-Pd(II)L2-NR'R'' AmineComplex->AmidoComplex Base Deprotonation Deprotonation AmidoComplex->Pd0 Product Ar-NR'R'' AmidoComplex->Product RedElim Reductive Elimination ArBr Ar-Br Amine HNR'R'' Base Base Experimental_Workflow start Start reagents Combine Brominated Phenol, Coupling Partner, Catalyst, & Base start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed/Anhydrous Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Dry, Concentrate, & Purify (Column Chromatography) workup->purification product Characterized Product purification->product

References

A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Phenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, biological activities, and metabolic stability of trifluoromethoxy- and trifluoromethyl-substituted phenols, offering valuable insights for medicinal chemists and pharmacologists.

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. Among the most utilized moieties are the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups. When appended to a phenol scaffold, these groups exert profound effects on the molecule's physicochemical properties, biological activity, and metabolic fate. This guide provides a comprehensive comparative analysis of trifluoromethoxy and trifluoromethyl phenols, supported by experimental data, to inform rational drug design and development.

Physicochemical Properties: A Tale of Two Electron-Withdrawing Groups

The introduction of -OCF₃ and -CF₃ groups significantly influences the acidity (pKa) and lipophilicity (logP) of the parent phenol molecule. These parameters are critical for determining a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The trifluoromethyl group is a strong electron-withdrawing group through induction, which increases the acidity of the phenolic proton. The trifluoromethoxy group is also electron-withdrawing, but the oxygen atom's lone pairs can participate in resonance, which can slightly offset the inductive effect depending on its position on the aromatic ring.

Table 1: Comparative Physicochemical Properties of Trifluoromethoxy and Trifluoromethyl Phenols

CompoundPositional IsomerpKalogP
Trifluoromethoxyphenol Ortho (2-)Predicted: ~8.5Predicted: ~2.7
Meta (3-)9.12[1]2.8 (Computed)[2]
Para (4-)9.30 (Predicted)[3][4]2.9 (Predicted)
Trifluoromethylphenol Ortho (2-)8.812.8 (Computed)[5]
Meta (3-)9.08[6]2.7
Para (4-)9.39 (Predicted)[7]2.65 (Predicted)[8]
Phenol (Reference) -9.981.46

Note: Predicted values are derived from computational studies and should be considered as estimates.

Spectroscopic Characteristics: Insights from ¹⁹F NMR

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for characterizing fluorinated compounds. The chemical shift of the fluorine nuclei is highly sensitive to the local electronic environment, providing valuable structural information.

The ¹⁹F NMR chemical shift of the trifluoromethyl group is typically found more downfield compared to the trifluoromethoxy group. This is due to the direct attachment of the highly electronegative fluorine atoms to the carbon, which is in turn attached to the aromatic ring. In the trifluoromethoxy group, the oxygen atom between the trifluoromethyl group and the ring provides some shielding to the fluorine nuclei. The chemical shift will also vary depending on the position of the substituent on the phenol ring.

Biological Activity: Modulation of Cyclooxygenase (COX) Inhibition

Phenolic compounds are known to interact with a variety of biological targets. One notable example is the cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The introduction of trifluoromethyl and trifluoromethoxy groups can modulate the inhibitory activity of phenols on COX enzymes.

The electron-withdrawing nature of both the -CF₃ and -OCF₃ groups can enhance the binding affinity of the phenolic compound to the active site of COX enzymes. This can lead to more potent inhibition of prostaglandin synthesis, which is a key step in the inflammatory cascade.

Below is a diagram illustrating the cyclooxygenase signaling pathway and the point of inhibition by phenolic compounds.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A₂ arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cleaves cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G₂ (PGG₂) cox->pgg2 Cyclooxygenation pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 Peroxidation prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgh2->prostaglandins Isomerization inflammation Inflammation Pain Fever prostaglandins->inflammation mediate inhibitor Trifluoromethyl/ Trifluoromethoxy Phenols inhibitor->cox inhibit

Figure 1. Inhibition of the Cyclooxygenase (COX) Pathway by Phenolic Compounds.

Metabolic Stability: The Impact of Fluorination

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and in vivo efficacy. The introduction of trifluoromethyl and trifluoromethoxy groups generally enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. Similarly, the trifluoromethoxy group is also metabolically robust. This increased stability can lead to a longer half-life and improved bioavailability of the drug.

Experimental Protocols

Determination of pKa

The acidity constant (pKa) of the phenolic compounds can be determined spectrophotometrically.

Materials:

  • UV-Vis Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

  • Buffer solutions (pH range 7-11)

  • Stock solution of the test phenol in a suitable organic solvent (e.g., ethanol)

  • Deionized water

Procedure:

  • Prepare a series of buffer solutions with known pH values.

  • Add a small, constant volume of the phenol stock solution to each buffer solution in a volumetric flask and dilute to the mark with the respective buffer.

  • Measure the UV-Vis absorbance spectrum of each solution.

  • Determine the wavelength of maximum absorbance (λmax) for both the protonated (acidic) and deprotonated (basic) forms of the phenol.

  • Measure the absorbance of each solution at the λmax of the deprotonated form.

  • The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance of the solution at a given pH, A_max is the absorbance of the fully deprotonated form, and A_min is the absorbance of the fully protonated form.

Determination of logP

The partition coefficient (logP) can be determined using the shake-flask method with n-octanol and water.

Materials:

  • Separatory funnels

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Stock solution of the test phenol in n-octanol

  • Analytical instrument for quantification (e.g., HPLC-UV or GC-MS)

Procedure:

  • Add a known volume of the n-octanol stock solution to a separatory funnel.

  • Add an equal volume of water to the separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the n-octanol and water layers.

  • Quantify the concentration of the phenol in each phase using a suitable analytical method.

  • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase: logP = log([Phenol]_octanol / [Phenol]_water)

In Vitro Metabolic Stability Assay

The metabolic stability can be assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., cold acetonitrile)

  • LC-MS/MS for quantification

Procedure:

  • Prepare a reaction mixture containing liver microsomes and the test phenol in phosphate buffer.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution to stop the reaction.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent phenol.

  • The rate of disappearance of the phenol is used to calculate its metabolic half-life (t₁/₂) and intrinsic clearance (Cl_int).

Below is a workflow diagram for a typical in vitro metabolic stability assay.

Metabolic_Stability_Workflow start Start prep_mix Prepare Reaction Mixture (Microsomes + Phenol in Buffer) start->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate start_reaction Initiate Reaction (Add NADPH regenerating system) pre_incubate->start_reaction sampling Time-course Sampling (e.g., 0, 5, 15, 30, 60 min) start_reaction->sampling quench Quench Reaction (Add cold acetonitrile) sampling->quench centrifuge Protein Precipitation (Centrifugation) quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate Half-life (t½) and Intrinsic Clearance (Cl_int) analyze->calculate end End calculate->end

Figure 2. Experimental Workflow for In Vitro Metabolic Stability Assay.

Conclusion

The choice between a trifluoromethoxy and a trifluoromethyl substituent on a phenolic scaffold is a nuanced decision that depends on the specific goals of the drug discovery program. The trifluoromethyl group generally imparts greater acidity and has a well-established role in enhancing metabolic stability and binding affinity. The trifluoromethoxy group, while also enhancing lipophilicity and metabolic stability, can have more complex electronic effects due to the interplay of inductive and resonance contributions. This guide provides a foundational understanding and practical methodologies to aid researchers in making informed decisions in the design and optimization of novel phenolic drug candidates.

References

Comparative Analysis of 2-Bromo-5-(trifluoromethoxy)phenol Derivatives: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in halogenated organic compounds, with 2-Bromo-5-(trifluoromethoxy)phenol and its derivatives emerging as a promising class of molecules. The unique combination of a bromine atom and a trifluoromethoxy group on a phenolic scaffold imparts these compounds with distinct physicochemical properties that can translate into potent biological activities. This guide provides a comparative overview of the biological activities of this compound derivatives, supported by available experimental data and detailed methodologies, to aid in the exploration of their therapeutic potential.

Anticancer Activity

Derivatives of brominated phenols have demonstrated notable cytotoxic effects against various cancer cell lines. While specific data for this compound derivatives is still emerging, studies on structurally related compounds, such as 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivatives, provide valuable insights into their potential as anticancer agents.

The in vitro cytotoxic activity of a series of 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivatives was assessed against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, indicating the potency of these compounds in inhibiting cancer cell growth.

Table 1: Anticancer Activity of 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives (IC50 in µM) [1]

Compound IDR GroupMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)HepG2 (Liver Cancer)
1a -H15.221.518.925.1
1b -CH310.815.212.518.4
1c -Cl8.511.99.814.3
1d -F7.910.58.612.7
Doxorubicin (Reference) 0.981.20.851.5

Enzyme Inhibition

The structural features of this compound derivatives make them potential candidates for enzyme inhibitors. Research on analogous compounds, specifically N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide derivatives, has shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases.

The IC50 values for the inhibition of these enzymes are presented below, demonstrating the potential for this class of compounds to be developed as enzyme inhibitors.

Table 2: Cholinesterase Inhibition by N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues (IC50 in µmol·L⁻¹) [2][3]

CompoundAChE IC50BuChE IC50
Analogues 18.2 - 196.69.2 - 196.2

Antimicrobial Activity

The antimicrobial potential of brominated phenolic compounds has been an area of active investigation. While specific data on this compound derivatives is limited, studies on related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

Table 3: Antimicrobial Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives (MIC in mg/mL)

Bacterial StrainMIC Range
Gram-positive bacteria 2.5 - 5.0

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of this compound derivatives.

Synthesis of 2-Bromo-5-(trifluoromethyl)phenol

A general procedure for the synthesis of a related compound, 2-bromo-5-(trifluoromethyl)phenol, starts from 3-(trifluoromethyl)phenol.[4] To a stirred solution of 3-(trifluoromethyl)phenol in carbon disulfide, bromine is added dropwise. The reaction mixture is stirred at room temperature for approximately 18 hours. Following the reaction, the mixture is partitioned between dichloromethane and water. The organic phase is then separated, washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography to yield the final product.[4]

Synthesis_Workflow start 3-(Trifluoromethyl)phenol step1 Bromination (Br2, CS2) start->step1 step2 Workup (DCM, H2O) step1->step2 step3 Purification (Silica Gel Chromatography) step2->step3 end 2-Bromo-5-(trifluoromethyl)phenol step3->end

Synthetic workflow for 2-Bromo-5-(trifluoromethyl)phenol.
In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HeLa, and HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for an additional 48 hours.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.[1]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24 hours A->B C Treat with Test Compounds B->C D Incubate for 48 hours C->D E Add MTT Solution D->E F Incubate for 4 hours E->F G Remove Medium & Add DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Experimental workflow for the MTT assay.
Western Blot Analysis for MAPK Pathway

Western blotting is a technique used to detect specific proteins in a sample. This protocol is designed to assess the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway.

  • Cell Lysis and Protein Quantification: Cells are treated with the test compounds and then lysed to release their proteins. The total protein concentration is determined using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., ERK, JNK, p38). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The band intensities are quantified to determine the relative levels of protein phosphorylation.

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection & Analysis G->H

Workflow for Western blot analysis.

Potential Signaling Pathways

Phenolic compounds are known to modulate various intracellular signaling pathways, and it is hypothesized that the anticancer effects of these derivatives may be mediated through the targeting of key kinase pathways.[1] The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for cancer therapy. It is plausible that this compound derivatives could act as inhibitors of key kinases within this pathway, such as p38 MAP kinase.[1]

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK) MEK->ERK Cellular_Response Cellular Response (Proliferation, Survival, etc.) ERK->Cellular_Response Inhibitor This compound Derivative (Hypothesized) Inhibitor->MEK Inhibition

References

Spectroscopic Scrutiny: A Comparative Analysis of 2-Bromo-5-(trifluoromethoxy)phenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 2-Bromo-5-(trifluoromethoxy)phenol and its structural isomers is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols, to facilitate their differentiation and characterization.

The substitution pattern of bromine and trifluoromethoxy groups on a phenol ring significantly influences the molecule's physicochemical properties, reactivity, and biological activity. Accurate structural elucidation through spectroscopic methods is therefore paramount in the synthesis and application of these compounds. This guide focuses on this compound and its positional isomers, offering a comprehensive reference for their spectroscopic signatures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. Due to the limited availability of complete, directly comparable datasets in published literature, the following data has been compiled from various sources, including chemical supplier databases and supplementary information from research articles.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data of Bromotrifluoromethoxyphenol Isomers

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Data not readily available in searched sources. Expected signals: Aromatic protons (3H, complex pattern), Hydroxyl proton (1H, broad singlet).Data not readily available in searched sources. Expected signals: 6 aromatic carbons, 1 trifluoromethoxy carbon.
4-Bromo-2-(trifluoromethoxy)phenol Data not readily available in searched sources. Expected signals: Aromatic protons (3H, complex pattern), Hydroxyl proton (1H, broad singlet).Data not readily available in searched sources. Expected signals: 6 aromatic carbons, 1 trifluoromethoxy carbon.
2-Bromo-4-(trifluoromethoxy)phenol Data not readily available in searched sources. Expected signals: Aromatic protons (3H, complex pattern), Hydroxyl proton (1H, broad singlet).Data not readily available in searched sources. Expected signals: 6 aromatic carbons, 1 trifluoromethoxy carbon.
3-Bromo-5-(trifluoromethoxy)phenol Data not readily available in searched sources. Expected signals: Aromatic protons (3H, complex pattern), Hydroxyl proton (1H, broad singlet).Data not readily available in searched sources. Expected signals: 6 aromatic carbons, 1 trifluoromethoxy carbon.

Note: The absence of specific peak assignments highlights a gap in readily available, consolidated spectroscopic data for these specific isomers. The expected signals are based on general principles of NMR spectroscopy for substituted phenols.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data of Bromotrifluoromethoxyphenol Isomers

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound Expected: ~3600-3200 (O-H stretch, broad), ~1600 & ~1470 (C=C aromatic stretch), ~1250-1000 (C-O stretch, C-F stretch)Molecular Ion (M⁺): Expected at m/z 256/258 (due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation may involve loss of Br, OCF₃, and CO.
4-Bromo-2-(trifluoromethoxy)phenol Expected: Similar to other isomers, with potential shifts in fingerprint region due to substitution pattern.Molecular Ion (M⁺): Expected at m/z 256/258. Fragmentation pattern will be characteristic of the isomer structure.
2-Bromo-4-(trifluoromethoxy)phenol Expected: Similar to other isomers, with potential shifts in fingerprint region due to substitution pattern.Molecular Ion (M⁺): Expected at m/z 256/258. Fragmentation pattern will be characteristic of the isomer structure.
3-Bromo-5-(trifluoromethoxy)phenol Expected: Similar to other isomers, with potential shifts in fingerprint region due to substitution pattern.Molecular Ion (M⁺): Expected at m/z 256/258. Fragmentation pattern will be characteristic of the isomer structure.

Note: The IR and MS data are predicted based on the functional groups present and known fragmentation patterns of similar halogenated phenols. Experimental data is required for definitive characterization.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the phenol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (for liquid samples): Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Sample Preparation (for solid samples): Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder and pressing the mixture into a translucent disk using a hydraulic press.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Record a background spectrum of the empty sample compartment (for KBr pellets) or clean salt plates (for liquid films) prior to sample analysis.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the phenol isomer (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Employ a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Gas Chromatography Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of 280-300 °C and hold for several minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then examined for the molecular ion and characteristic fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) should be evident in fragments containing a bromine atom.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound isomers.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Isomers Isomers of this compound NMR NMR Spectroscopy (¹H and ¹³C) Isomers->NMR FTIR FTIR Spectroscopy Isomers->FTIR GCMS GC-MS Analysis Isomers->GCMS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data FTIR_Data Functional Group Absorptions FTIR->FTIR_Data GCMS_Data Retention Time Fragmentation Pattern Isotopic Distribution GCMS->GCMS_Data Comparison Side-by-Side Comparison of Spectroscopic Data NMR_Data->Comparison FTIR_Data->Comparison GCMS_Data->Comparison

Caption: Workflow for Spectroscopic Comparison of Isomers.

References

A Comparative Guide to HPLC and GC-MS for Purity Assessment of 2-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2-Bromo-5-(trifluoromethoxy)phenol, a key building block in the synthesis of pharmaceuticals and agrochemicals.

Workflow for Purity Assessment

The general workflow for determining the purity of this compound using HPLC and GC-MS involves several key stages, from sample preparation to data analysis and interpretation. The choice between the two techniques often depends on the volatility and thermal stability of the analyte and its potential impurities.

Purity Assessment Workflow Purity Assessment Workflow for this compound cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 GC-MS Analysis cluster_3 Data Analysis Sample Bulk Sample of This compound Dissolution Dissolution in appropriate solvent (e.g., Acetonitrile, Methanol) Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC_Injection Injection into HPLC-UV/DAD System Filtration->HPLC_Injection Direct Analysis Derivatization Derivatization (Optional) (e.g., Silylation) Filtration->Derivatization For Volatility Enhancement HPLC_Separation Chromatographic Separation (Reversed-Phase C18 Column) HPLC_Injection->HPLC_Separation HPLC_Detection UV/DAD Detection HPLC_Separation->HPLC_Detection Peak_Integration Peak Integration and Area Calculation HPLC_Detection->Peak_Integration GC_Injection Injection into GC-MS System Derivatization->GC_Injection GC_Separation Chromatographic Separation (Capillary Column, e.g., DB-5ms) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI) GC_Separation->MS_Detection MS_Detection->Peak_Integration Impurity_Identification Impurity Identification (MS fragmentation/retention time) MS_Detection->Impurity_Identification Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Final_Report Final Report Purity_Calculation->Final_Report Impurity_Identification->Final_Report

Caption: General workflow for purity assessment.

Quantitative Performance Comparison

ParameterHPLC-UVGC-MSNotes
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.005 - 0.05 µg/mLGC-MS generally offers higher sensitivity, especially in SIM mode.
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.015 - 0.15 µg/mLConsistent with the higher sensitivity of GC-MS.
**Linearity (R²) **> 0.999> 0.998Both techniques provide excellent linearity over a defined concentration range.
Precision (%RSD) < 2%< 5%HPLC generally offers slightly better injection precision.
Analysis Time 10 - 30 minutes15 - 45 minutesCan be optimized for both, but HPLC can be faster for non-volatile compounds.
Sample Preparation Simple dissolution and filtrationMay require derivatizationDerivatization adds a step to the sample preparation process for GC-MS.

Qualitative Comparison: Advantages and Disadvantages

The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific requirements of the analysis.

AspectHPLCGC-MS
Advantages - Suitable for non-volatile and thermally labile compounds.- High precision and robustness.- Wide variety of stationary phases for method development.- Non-destructive, allowing for fraction collection.- High sensitivity and selectivity.- Provides structural information for impurity identification.- Excellent for separating volatile and semi-volatile compounds.- Established libraries for mass spectral matching.
Disadvantages - Lower sensitivity compared to GC-MS.- Co-eluting peaks can be difficult to resolve without MS detection.- Does not inherently provide molecular weight information.- Not suitable for non-volatile or thermally labile compounds without derivatization.- Derivatization can add complexity and potential for error.- High vacuum system requires more maintenance.

Experimental Protocols

The following are detailed, representative methodologies for the analysis of this compound by HPLC and GC-MS. These protocols should be validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. For example:

      • Start with 40% acetonitrile, increasing to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute with the initial mobile phase composition to a suitable concentration (e.g., 0.1 mg/mL).

    • Filter the final solution through a 0.22 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of this compound and its volatile impurities. Derivatization may be necessary to improve peak shape and volatility.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (with an electron ionization source).

  • Chromatographic Conditions:

    • GC Column: A mid-polarity capillary column is recommended (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature of 80°C, hold for 2 minutes.

      • Ramp to 250°C at 10°C/min.

      • Hold at 250°C for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 50-400 amu.

  • Sample Preparation (with Silylation Derivatization):

    • Accurately weigh approximately 5 mg of the sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound. HPLC is a robust and precise method, particularly for analyzing the main component and any non-volatile impurities, without the need for derivatization. GC-MS, on the other hand, offers superior sensitivity and provides invaluable structural information for the identification of unknown volatile impurities.[1] The choice of method will ultimately depend on the specific goals of the analysis, such as routine quality control versus in-depth impurity profiling and identification. For comprehensive purity assessment, a combination of both techniques is often the most effective approach.

References

A Comparative Guide to Validated Analytical Methods for 2-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Currently, no standardized, publicly available, cross-validated analytical methods exist specifically for 2-Bromo-5-(trifluoromethoxy)phenol. This guide, therefore, serves as a practical framework for researchers, scientists, and drug development professionals to establish and validate an analytical method for this compound. The recommendations provided are based on established analytical techniques for structurally related molecules, namely brominated phenols and compounds containing the trifluoromethoxy group.

The primary analytical techniques proposed and compared in this guide are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the separation and identification of volatile and semi-volatile compounds.

  • High-Performance Liquid Chromatography (HPLC): A versatile method suitable for a wide range of phenolic compounds.

  • ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: A highly specific technique for the analysis and quantification of fluorine-containing molecules.

Comparison of Proposed Analytical Methods

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are derived from studies on similar phenolic and fluorinated compounds and would need to be confirmed through experimental validation for this compound.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)
Linearity (R²) > 0.995[1]> 0.999[2][3]Typically linear over a wide range
Accuracy (% Recovery) 70 - 120%[4]87 - 108%[5]High, dependent on internal standard
Precision (% RSD) < 15%[6]< 7%[5]< 5%
Limit of Detection (LOD) 0.01 - 0.25 µg/L (with derivatization)[4]0.01 - 0.04 µg/mL[2]Higher than chromatographic methods
Limit of Quantitation (LOQ) 0.03 - 1.07 µg/mL[7]0.03 - 0.12 µg/mL[2]Higher than chromatographic methods
Selectivity High (with MS detection)Moderate to High (detector dependent)Very High for fluorinated compounds
Throughput ModerateHighLow to Moderate
Derivatization Required Often necessary for phenols[1]Not usually requiredNo

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of brominated phenols, offering high selectivity and sensitivity.[8][9] A derivatization step is often employed to increase the volatility of phenolic compounds and improve peak shape.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve the sample in the same solvent to a known concentration.

  • Derivatization (Acetylation Example):

    • To 1 mL of the standard or sample solution, add 100 µL of acetic anhydride and 100 µL of a catalyst (e.g., pyridine or potassium carbonate).[1]

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • After cooling, add 1 mL of hexane and 1 mL of water, vortex, and centrifuge.

    • Collect the upper organic layer for GC-MS analysis.

  • GC-MS Conditions:

    • GC System: Agilent 6890N or similar.[10]

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[10]

    • Injector: Splitless mode at 275°C.[11]

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[11]

    • Oven Program: Initial temperature of 60°C (hold for 5 min), ramp at 8°C/min to 300°C (hold for 10 min).[11]

    • MS Detector: Mass range of m/z 50-500, with electron ionization (EI) at 70 eV.

  • Quantification:

    • Identify the derivatized this compound peak based on its retention time and mass spectrum.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the sample from the calibration curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare Stock & Calibration Standards Deriv Add Acetic Anhydride & Catalyst Prep->Deriv Sample Dissolve Sample Sample->Deriv Heat Heat at 60°C Deriv->Heat Extract Liquid-Liquid Extraction Heat->Extract Inject Inject into GC-MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Peak Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

GC-MS Experimental Workflow
High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of phenolic compounds, often not requiring derivatization.[12] Reversed-phase chromatography with UV or DAD detection is a common approach.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase.

    • Accurately weigh and dissolve the sample in the mobile phase to a suitable final concentration.

  • HPLC-DAD Conditions:

    • HPLC System: Agilent 1260 or similar.[12]

    • Column: C18 analytical column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 3.5 µm).[12]

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 25°C.[12]

    • Detection: Diode Array Detector (DAD) monitoring at a wavelength determined by the UV spectrum of the analyte (e.g., 280 nm).

  • Quantification:

    • Identify the this compound peak by its retention time.

    • Construct a calibration curve by plotting the peak area versus the concentration of the prepared standards.

    • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Prepare Stock & Calibration Standards in Mobile Phase Inject Inject into HPLC Prep->Inject Sample Dissolve Sample in Mobile Phase Sample->Inject Separate Reversed-Phase Separation Inject->Separate Detect DAD Detection Separate->Detect Identify Identify Peak by Retention Time Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

HPLC Experimental Workflow
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is an exceptionally specific and powerful tool for the analysis of fluorinated compounds, providing both qualitative and quantitative information without the need for chromatographic separation.[13][14] The trifluoromethoxy (-OCF₃) group will produce a distinct signal in the ¹⁹F NMR spectrum.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Accurately weigh and add a known amount of an internal standard containing a fluorine atom with a distinct chemical shift (e.g., trifluorotoluene).

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz NMR spectrometer or higher, equipped with a fluorine probe.

    • Nucleus: ¹⁹F.

    • Pulse Program: A standard one-pulse sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation for accurate quantification.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

  • Data Processing and Quantification:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Integrate the area of the signal corresponding to the -OCF₃ group of the analyte and the signal of the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    Concentration_analyte = (Integral_analyte / N_F_analyte) * (N_F_std / Integral_std) * (Moles_std / Volume_sample)

    Where:

    • Integral_analyte and Integral_std are the integrated peak areas.

    • N_F_analyte and N_F_std are the number of fluorine nuclei for the analyte (3 for -OCF₃) and the standard.

    • Moles_std is the moles of the internal standard added.

    • Volume_sample is the volume of the solvent.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Quantification Dissolve Dissolve Sample & Internal Standard in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹⁹F NMR Spectrum Transfer->Acquire Process Fourier Transform, Phasing, Baseline Correction Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Concentration Integrate->Calculate

References

A Comparative Guide to the Structure-Activity Relationship of Bromophenol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique chemical scaffold of brominated and fluorinated phenols has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by their derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 2-Bromo-5-(trifluoromethoxy)phenol, focusing on their anticancer, enzyme inhibitory, and antibacterial properties. The inclusion of a trifluoromethoxy group is known to enhance metabolic stability and binding affinity, while the bromine atom can influence electronic properties and provide a site for further chemical modification.[1][2]

Quantitative Data Summary

The following tables summarize the biological activities of various bromophenol analogs, providing a basis for understanding their structure-activity relationships.

Table 1: Anticancer Activity of 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives

The in vitro cytotoxic activity of a series of 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivatives was assessed against several human cancer cell lines using the MTT assay. The half-maximal inhibitory concentrations (IC50) are presented below.[1]

Compound IDR GroupIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HeLa (Cervical Cancer)IC50 (µM) vs. HepG2 (Liver Cancer)
1a -H15.221.518.925.1
1b -CH310.815.212.518.4
1c -Cl8.511.99.814.3
1d -F7.910.58.612.7
Doxorubicin (Reference)0.981.20.851.5

SAR Analysis:

  • Influence of Amine Substitution: The nature of the substituent on the amino group significantly impacts anticancer activity.[1]

  • Halogen Substitution: The presence and nature of halogen substituents on the aromatic ring influence cytotoxic potency.[1]

  • Trifluoromethyl Group: The trifluoromethyl group at position 5 appears to be crucial for the observed biological activity, likely due to its strong electron-withdrawing nature and its ability to enhance lipophilicity.[1]

Table 2: Enzyme Inhibition by Novel Bromophenol Derivatives

A series of novel bromophenol derivatives were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA I and hCA II) and acetylcholinesterase (AChE). The inhibition constants (Ki) are displayed below.[3]

Compound IDKi (nM) vs. hCA IKi (nM) vs. hCA IIKi (nM) vs. AChE
13 -1.63 ± 0.1111.04 ± 0.61
14 -4.28 ± 0.8611.62 ± 2.75
15 -2.62 ± 0.1324.86 ± 5.30
16 -7.77 ± 0.5716.27 ± 2.98
17 -10.33 ± 1.8821.04 ± 4.72
18 7.92 ± 1.389.15 ± 1.367.92 ± 1.38
19 -15.05 ± 1.0717.43 ± 3.15
20 -6.21 ± 1.018.32 ± 0.69
21 -4.97 ± 0.596.54 ± 1.03

Note: Ki values for hCA I were reported to be in the range of 2.53 ± 0.25 to 25.67 ± 4.58 nM.[3]

Experimental Protocols

General Synthesis of 2-Bromo-5-(trifluoromethyl)phenol

This protocol describes the synthesis of the parent compound, 2-Bromo-5-(trifluoromethyl)phenol.[4]

  • Dissolution: Dissolve 61.65 g (0.38 mol) of 3-trifluoromethylphenol in 240 ml of carbon disulfide.

  • Bromination: Slowly add 19.6 ml (0.38 mol) of bromine dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture continuously at room temperature for approximately 18 hours.

  • Work-up: Partition the reaction solution between 200 ml of dichloromethane and 100 ml of water. Separate the organic phase, wash with 20 mL of saturated aqueous sodium chloride, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the residue by silica gel column chromatography using dichloromethane containing 40% hexane as the eluent to yield 2-bromo-5-trifluoromethylphenol as a yellow oil.[4]

General Synthesis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives

The following is a multi-step synthesis for the preparation of the anticancer derivatives listed in Table 1.[1]

  • Nitration: To a solution of 4-bromo-3-(trifluoromethyl)aniline in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise at 0°C. The reaction mixture is stirred for 2 hours and then poured onto ice water. The resulting precipitate is filtered, washed with water, and dried to yield 4-bromo-2-nitro-5-(trifluoromethyl)aniline.[1]

  • Reduction: 4-bromo-2-nitro-5-(trifluoromethyl)aniline is dissolved in a mixture of ethanol and hydrochloric acid. Iron powder is added portion-wise, and the mixture is refluxed for 4 hours. After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is neutralized with a sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to give 2-Amino-4-bromo-5-(trifluoromethyl)phenol (1a).[1]

  • Derivative Synthesis:

    • Derivative 1b (-CH3): Prepared by reacting 1a with methyl iodide in the presence of a base.[1]

    • Further functionalization of the amino group leads to other derivatives.

Visualizations

General Synthetic Workflow for Bromophenol Analogs

G cluster_0 Starting Material cluster_1 Core Modification cluster_2 Analog Synthesis cluster_3 Final Products start Substituted Phenol step1 Bromination start->step1 step2 Nitration step1->step2 step3 Reduction step2->step3 step4 Alkylation / Acylation step3->step4 step5 Halogenation step3->step5 end Bioactive Analogs step4->end step5->end

Caption: General synthetic workflow for producing diverse bromophenol analogs.

Structure-Activity Relationship Insights for Bromophenol Analogs

SAR node1 Bromophenol Core node2 Trifluoromethyl/Trifluoromethoxy Group (Increases Lipophilicity & Stability) node1->node2 Key Modification node3 Amino Group Substitution (Modulates Activity) node1->node3 Key Modification node4 Additional Halogenation (Enhances Potency) node1->node4 Key Modification node6 Enzyme Inhibition node1->node6 node7 Antibacterial Activity node1->node7 node5 Anticancer Activity node2->node5 node3->node5 node4->node5

Caption: Key structural modifications influencing the biological activity of bromophenol analogs.

References

Comparative Efficacy of 2-Bromo-5-(trifluoromethoxy)phenol in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethoxy)phenol is a versatile chemical intermediate of significant interest in pharmaceutical and agrochemical research.[1] Its unique trifluoromethoxy (-OCF3) group imparts desirable properties to target molecules, such as enhanced lipophilicity, metabolic stability, and bioavailability, making it a valuable building block in drug design.[1][2][3] This guide provides a comparative analysis of the efficacy of this compound in two of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The discussion and data presented herein are based on established principles of reactivity for substituted aryl halides, with specific comparisons to isomeric and analogous compounds to provide a predictive framework for researchers.

Comparative Efficacy in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of the aryl bromide in this reaction is highly dependent on the electronic and steric environment of the carbon-bromine bond. The electron-withdrawing nature of the trifluoromethoxy group is expected to enhance the rate of the oxidative addition step, which is often rate-limiting in the catalytic cycle.

Data Presentation
Aryl Bromide SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
This compound (Predicted) Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O9012Good to Excellent[4][5][6]
4-Bromo-3-(trifluoromethoxy)phenol (Isomer)Arylboronic acidPd(dppf)Cl₂ (2 mol%)Cs₂CO₃Dioxane1008~85%[5]
2-Bromo-5-(trifluoromethyl)phenol (Analogue)Phenylboronic acidPd(OAc)₂ / SPhos (2 mol%)K₃PO₄Toluene1006High[7][8]
2-BromophenolPhenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O8016Moderate to Good[5]

Comparative Efficacy in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction is influenced by the electronic properties of the aryl halide. The electron-withdrawing trifluoromethoxy group is anticipated to facilitate the oxidative addition of the palladium catalyst.

Data Presentation

The following table presents a comparative summary of expected yields for the Buchwald-Hartwig amination based on literature precedents for similar substrates.

Aryl Bromide SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
This compound (Predicted) MorpholinePd₂(dba)₃ / XPhos (2 mol%)NaOtBuToluene10012-18Good to Excellent[1]
4-Bromo-3-(trifluoromethoxy)phenol (Isomer)AnilinePd(OAc)₂ / BINAP (2 mol%)Cs₂CO₃Dioxane11024~70-80%[1]
2-Bromo-5-(trifluoromethyl)phenol (Analogue)PiperidinePd₂(dba)₃ / RuPhos (2 mol%)K₃PO₄t-BuOH10010High[7][8]
2-BromophenolBenzylaminePd(OAc)₂ / Xantphos (2 mol%)K₂CO₃Dioxane11024Moderate[1]

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 12-24 hours).[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow setup Reaction Setup (Aryl Halide, Coupling Partner, Base) catalyst Catalyst & Ligand Addition setup->catalyst inert Inert Atmosphere (Evacuate & Backfill) catalyst->inert solvent Degassed Solvent Addition inert->solvent reaction Heating & Stirring solvent->reaction monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)(X)L₂ oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation R-B(OR)₂ ar_pd_r Ar-Pd(II)(R)L₂ transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 ar_r Ar-R (Product) reductive_elimination->ar_r

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

buchwald_hartwig_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)(X)L₂ oxidative_addition->ar_pd_x amine_coordination Amine Coordination ar_pd_x->amine_coordination H₂NR ar_pd_amine [Ar-Pd(II)(H₂NR)L₂]⁺X⁻ amine_coordination->ar_pd_amine deprotonation Deprotonation ar_pd_amine->deprotonation Base ar_pd_amido Ar-Pd(II)(HNR)L₂ deprotonation->ar_pd_amido reductive_elimination Reductive Elimination ar_pd_amido->reductive_elimination reductive_elimination->pd0 ar_nr Ar-NHR (Product) reductive_elimination->ar_nr

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

ampa_pathway cluster_synthesis Synthesis cluster_signaling Neuronal Signaling start 2-Bromo-5-(trifluoromethyl)phenol intermediate Benzimidazolone Derivative start->intermediate Multi-step Synthesis ampa AMPA Receptor intermediate->ampa Modulator modulation Positive Allosteric Modulation ampa->modulation synaptic Enhanced Synaptic Transmission modulation->synaptic

Caption: A potential signaling pathway involving AMPA receptor modulation by derivatives of 2-Bromo-5-(trifluoromethyl)phenol.[7]

References

Cytotoxicity studies of novel compounds derived from 2-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the In Vitro Cytotoxicity of Novel Phenolic Compounds

This guide provides a comparative overview of the cytotoxic effects of a series of novel compounds derived from a substituted bromophenol scaffold. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anticancer agents. The core of this analysis focuses on the quantitative assessment of cytotoxicity across a panel of human cancer cell lines, detailed experimental protocols for reproducibility, and the visualization of key experimental processes.

While the specific focus is on derivatives of a 2-Amino-4-bromo-5-(trifluoromethyl)phenol backbone, the methodologies and comparative framework are broadly applicable to other novel chemical entities, including those derived from 2-Bromo-5-(trifluoromethoxy)phenol. The inclusion of a trifluoromethyl or trifluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability and cellular uptake.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of a series of synthesized 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivatives was assessed against four human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell viability by 50%, was determined using the MTT assay after a 48-hour incubation period.[1] Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control for comparison.

The results, summarized in the table below, provide a clear comparison of the cytotoxic potency of the different derivatives.

CompoundR GroupIC50 (µM) vs. MCF-7IC50 (µM) vs. HeLaIC50 (µM) vs. A549IC50 (µM) vs. HepG2
1a -H21.328.725.132.9
1b -CH310.815.212.518.4
1c -Cl8.511.99.814.3
1d -F7.910.58.612.7
Doxorubicin (Reference)0.981.20.851.5

Preliminary Structure-Activity Relationship (SAR) Analysis: The data suggests that the nature of the substituent on the amino group significantly influences the cytotoxic activity of these compounds. The introduction of small, electron-withdrawing groups (such as halogens) appears to enhance potency, with the fluoro-substituted derivative (1d ) exhibiting the lowest IC50 values across all tested cell lines. The trifluoromethyl group is likely a key contributor to the observed biological activity.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for generating high-quality, comparable data.[2] The following sections describe the methodologies used to obtain the cytotoxicity data presented above.

Cell Culture

Human cancer cell lines (MCF-7, HeLa, A549, and HepG2) were obtained from a certified cell bank (e.g., ATCC). The cells were cultured in the recommended growth medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. All cell cultures were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[2]

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[2]

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).[2]

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The culture medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the resulting dose-response curves.

Cell Cycle Analysis by Propidium Iodide Staining

To investigate the mechanism of action of the novel compounds, cell cycle analysis can be performed using propidium iodide (PI) staining and flow cytometry.[2] This method quantifies the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

  • Compound Treatment: Cells are treated with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested and fixed in cold 70% ethanol overnight at -20°C.[2]

  • RNAse Treatment: The fixed cells are washed with PBS and treated with RNase A to prevent staining of RNA.[2]

  • PI Staining: The cells are then stained with propidium iodide.[2]

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry to determine the cell cycle distribution.[2]

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway that may be modulated by these phenolic compounds.

experimental_workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-Well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add Test Compounds incubation_24h->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve Formazan (DMSO) incubation_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for the MTT cytotoxicity assay.

signaling_pathway compound Phenolic Compound Derivative receptor Growth Factor Receptor compound->receptor Inhibition apoptosis Apoptosis compound->apoptosis Induction pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Potential signaling pathways modulated by phenolic compounds.

References

In-Vitro Anticancer Potential of 2-Bromo-5-(trifluoromethoxy)phenol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Anticancer Activity

The in-vitro cytotoxic activity of the synthesized 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivatives was assessed against four human cancer cell lines: MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer).[1] The half-maximal inhibitory concentrations (IC50), determined using the MTT assay, are summarized in the table below.[1]

Compound IDR GroupIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HeLa (Cervical Cancer)IC50 (µM) vs. HepG2 (Liver Cancer)
1a -H15.221.518.925.1
1b -CH310.815.212.518.4
1c -Cl8.511.99.814.3
1d -F7.910.58.612.7
Doxorubicin (Reference)0.981.20.851.5

Data sourced from a comparative analysis by BenchChem.[1]

Structure-Activity Relationship (SAR) Analysis:

Preliminary SAR analysis indicates that the nature of the substituent on the amino group significantly influences the anticancer activity.[1] Halogen substitutions, particularly fluorine, appear to enhance cytotoxic potency.[1] The trifluoromethyl group at position 5 is considered crucial for the observed biological activity, likely due to its strong electron-withdrawing nature and its ability to increase lipophilicity.[1]

Experimental Protocols

In-Vitro Anticancer Activity Assay (MTT Assay) [1]

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Human cancer cell lines (MCF-7, A549, HeLa, and HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.[1]

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1] The IC50 values are then calculated from the resulting dose-response curves.[1]

Visualizations

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plates (5x10³ cells/well) incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds (0.1-100 µM) incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Solution (20 µL) incubate_48h->add_mtt incubate_4h Incubate for 4h at 37°C add_mtt->incubate_4h remove_medium Remove Medium incubate_4h->remove_medium add_dmso Add DMSO (150 µL) remove_medium->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxic activity.

Hypothesized Signaling Pathway

Based on the chemical structure of the analyzed phenolic compounds, it is hypothesized that they may exert their anticancer effects by targeting key kinase pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This pathway is crucial in regulating cell growth, differentiation, and apoptosis, and its dysregulation is a common feature in many cancers.[1]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cascade cluster_nuclear Nuclear Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription apoptosis Apoptosis erk->apoptosis gene_expression Gene Expression (Proliferation, Survival, Differentiation) transcription->gene_expression derivative Phenol Derivative (Hypothesized Target) derivative->raf Inhibition

Caption: Hypothesized inhibition of the MAPK signaling pathway.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-(trifluoromethoxy)phenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 2-Bromo-5-(trifluoromethoxy)phenol (CAS No. 205371-26-2), adherence to strict safety and disposal protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound within a laboratory setting.

Safety and Hazard Information

This compound is a chemical that presents several hazards.[1][2] It is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also a combustible liquid.[2] Understanding these properties is the first step in safe handling and disposal.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH301: Toxic if swallowed[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritation[1]
Flammable LiquidsH227: Combustible liquid[2]

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if a splash risk exists, a chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Step-by-Step Disposal Procedure

The primary disposal route for this compound and its containers is through a licensed hazardous waste disposal company.[2][3] Do not dispose of this chemical down the drain or in regular trash.

1. Waste Collection:

  • Unused or Expired Chemical: Keep the chemical in its original, tightly sealed container. Ensure the label is intact and legible.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, absorbent pads, and empty containers, must be treated as hazardous waste.

    • Collect these materials in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.

  • Solutions: Aqueous or solvent solutions containing this compound should also be collected in a designated, labeled hazardous waste container. Do not mix with incompatible wastes.

2. Waste Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.

  • Ensure the storage area is compliant with all local and institutional regulations for hazardous waste storage.

3. Waste Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with a complete and accurate inventory of the waste.

  • Follow all instructions provided by the EHS department and the licensed hazardous waste disposal company.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

  • Spills: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal as hazardous waste. For large spills, contact your institution's EHS department immediately.

Disposal Workflow Diagram

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal Unused Chemical Unused Chemical Labeled Hazardous Waste Container Labeled Hazardous Waste Container Unused Chemical->Labeled Hazardous Waste Container Contaminated Materials (Gloves, etc.) Contaminated Materials (Gloves, etc.) Contaminated Materials (Gloves, etc.)->Labeled Hazardous Waste Container Chemical Solutions Chemical Solutions Chemical Solutions->Labeled Hazardous Waste Container Designated Secure Storage Area Designated Secure Storage Area Labeled Hazardous Waste Container->Designated Secure Storage Area EHS Pickup EHS Pickup Designated Secure Storage Area->EHS Pickup Licensed Disposal Facility Licensed Disposal Facility EHS Pickup->Licensed Disposal Facility

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-5-(trifluoromethoxy)phenol was not located. The following guidance is synthesized from information on structurally similar compounds and general laboratory safety practices. It is imperative to conduct a thorough risk assessment and consult with a qualified safety professional before handling this chemical.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes operational procedures and disposal plans to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Comprehensive personal protective equipment is mandatory to minimize exposure to this compound, a compound that, like similar phenols, may cause skin and eye irritation and could have other toxic effects.[1][2]

Body Part Recommended Protection Specification/Standard
Eyes/Face Safety glasses with side-shields or chemical splash goggles. A face shield is required if there is a risk of splashing.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Skin Chemical-resistant gloves (e.g., nitrile rubber, neoprene, or butyl rubber). A flame-retardant, long-sleeved laboratory coat is required. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.[1][3][4]Inspect gloves for any signs of degradation or puncture before use.[1][3]
Respiratory All handling should be conducted in a certified chemical fume hood. If dust is generated or ventilation is inadequate, a NIOSH/MSHA approved respirator is recommended.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3][5]
Body Long-sleeved clothing or a lab coat to prevent skin exposure.[3][4][6]
Footwear Closed-toe shoes. Street shoes are not permitted in the laboratory.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to minimize exposure and ensure safe handling.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[3]

  • Work within a certified chemical fume hood to ensure adequate ventilation.[1][3]

  • Gather all necessary PPE and inspect it for integrity.

  • Have appropriate spill cleanup materials, such as vermiculite or other absorbent materials, readily available.[2]

2. Handling:

  • Avoid the formation of dust when handling the solid material.[3][5]

  • Wear all required PPE as detailed in the table above before handling the chemical.[5]

  • Use appropriate laboratory equipment for all transfers to avoid direct contact.

  • Keep the container tightly closed when not in use.[3][6]

  • Do not eat, drink, or smoke in the laboratory area.[3][5][6]

  • Wash hands thoroughly with soap and water after handling.[3][5][6]

3. Storage:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][5]

  • Keep containers securely sealed and protected from physical damage.[5]

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][6]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, call a physician. For phenol exposure, it is often recommended to use polyethylene glycol (PEG-300 or PEG-400) to wipe the affected area before washing.[2][6]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If symptoms persist, call a physician.[6]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6]

In Case of a Spill:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all ignition sources.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material like sand, earth, or vermiculite.[5]

  • Collect the absorbed material into a suitable, labeled container for disposal.[5]

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of this material as hazardous waste. Consult with your institution's environmental health and safety office for specific guidance and to ensure compliance with local, state, and federal regulations.

  • Contaminated Packaging: Dispose of containers as hazardous waste.[3] Handle uncleaned containers as you would the product itself.

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal prep1 Verify accessible and functional safety shower and eyewash station prep2 Ensure certified chemical fume hood is operational prep1->prep2 prep3 Inspect all required Personal Protective Equipment (PPE) prep2->prep3 prep4 Prepare spill cleanup materials prep3->prep4 handle1 Don all required PPE prep4->handle1 Proceed to Handling handle2 Conduct all work within the chemical fume hood handle1->handle2 handle3 Handle chemical, avoiding dust generation and contact handle2->handle3 handle4 Keep container closed when not in use handle3->handle4 handle5 Wash hands thoroughly after handling handle4->handle5 post1 Store chemical in a cool, dry, well-ventilated area handle5->post1 Proceed to Storage/Disposal post2 Segregate and label all waste post1->post2 post3 Dispose of chemical and contaminated materials as hazardous waste post2->post3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.